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  • Product: Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate
  • CAS: 887355-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, a valuable fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, a valuable fluorinated building block in medicinal chemistry. The core of this synthesis is the Reformatsky reaction, a classic yet powerful method for carbon-carbon bond formation. This document will delve into the mechanistic intricacies of this reaction, provide a detailed, step-by-step experimental protocol, and outline robust methods for the purification and characterization of the target molecule. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to confidently and successfully synthesize this important compound.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine moiety, a common scaffold in a vast array of pharmaceuticals, is a prime candidate for such modifications. The target molecule of this guide, Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS 887355-01-3), combines the desirable features of a difluoromethylene group and a pyridine ring, making it a highly attractive intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound is most effectively achieved through the Reformatsky reaction . This organozinc-mediated reaction allows for the nucleophilic addition of an α-halo ester to a carbonyl compound, in this case, the addition of ethyl 2-bromo-2,2-difluoroacetate to 3-pyridinecarboxaldehyde.[1][2] The resulting β-hydroxy ester is a versatile precursor for further chemical transformations.

The Heart of the Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a robust and reliable method for the formation of β-hydroxy esters.[3] It involves the in-situ generation of an organozinc reagent, often referred to as a Reformatsky enolate, by the reaction of an α-halo ester with zinc metal.[4] This enolate is less reactive than corresponding lithium or Grignard reagents, which advantageously prevents self-condensation of the ester.[4]

Mechanistic Insights

The reaction proceeds through several key steps, as illustrated below:

G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Nucleophilic Addition cluster_3 Step 4: Acidic Workup A Br-CF2-COOEt C BrZn-CF2-COOEt A->C Oxidative Addition B Zn(0) B->C D BrZn-CF2-COOEt E [Zn(CF2COOEt)Br]n (Reformatsky Enolate) D->E Dimerization/Aggregation F 3-Pyridinecarboxaldehyde H Zinc Alkoxide Intermediate F->H G [Zn(CF2COOEt)Br]n G->H I Zinc Alkoxide Intermediate K Ethyl 2,2-difluoro-3-hydroxy- (3-pyridinyl)propanoate I->K J H3O+ J->K

Figure 1: Step-by-step workflow for the Reformatsky reaction.

  • Oxidative Addition: Zinc metal undergoes an oxidative addition into the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate to form an organozinc intermediate.[1]

  • Enolate Formation: This intermediate can exist in equilibrium with a dimeric or aggregated form, which is the active nucleophile, often referred to as the Reformatsky enolate.[4]

  • Nucleophilic Addition: The carbonyl oxygen of 3-pyridinecarboxaldehyde coordinates to the zinc atom, followed by the nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon. This forms a new carbon-carbon bond and a zinc alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with an aqueous acid to protonate the alkoxide, yielding the final β-hydroxy ester product and water-soluble zinc salts.

Experimental Protocol: A Step-by-Step Guide

This protocol is a recommended procedure based on established methodologies for the Reformatsky reaction.[5] Optimization of reaction conditions may be necessary to achieve the highest possible yield.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
3-Pyridinecarboxaldehyde500-22-1C₆H₅NO107.11Sigma-Aldrich
Ethyl 2-bromo-2,2-difluoroacetate2356-28-7C₄H₅BrF₂O₂202.98Sigma-Aldrich
Zinc dust (<10 µm)7440-66-6Zn65.38Sigma-Aldrich
Iodine7553-56-2I₂253.81Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Sigma-Aldrich
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Sigma-Aldrich
Brine (Saturated NaCl solution)7647-14-5NaCl58.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Sigma-Aldrich
Hexanes110-54-3C₆H₁₄86.18Sigma-Aldrich
Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis.

  • Zinc Activation: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 eq). The flask is then placed under an inert atmosphere (e.g., nitrogen or argon). A few crystals of iodine are added to activate the zinc surface. The mixture is gently heated with a heat gun until the purple color of the iodine disappears. The flask is then allowed to cool to room temperature.

  • Reagent Preparation: Anhydrous THF (100 mL) is added to the activated zinc. In the dropping funnel, a solution of 3-pyridinecarboxaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in anhydrous THF (50 mL) is prepared.

  • Reaction Initiation: A small portion (approximately 10%) of the aldehyde/bromoester solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction. The initiation is indicated by a gentle reflux and a change in the appearance of the reaction mixture.

  • Reaction Progression: Once the reaction has started, the remaining aldehyde/bromoester solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Workup: The reaction mixture is cooled to 0 °C in an ice bath and then slowly quenched by the dropwise addition of 1 M HCl until the excess zinc has dissolved. The aqueous layer is then saturated with solid sodium bicarbonate.

  • Extraction and Drying: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Isolating the Target Compound

The crude product is expected to be a polar compound, which may present challenges for standard silica gel chromatography.

Recommended Purification Strategy: Flash Column Chromatography

Given the polarity of the pyridine nitrogen and the hydroxyl group, a normal-phase flash column chromatography with a polar eluent system is recommended.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the product on the silica gel.

Alternatively, for highly polar products that are difficult to purify by standard normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6]

Characterization: Confirming the Identity and Purity

The structure and purity of the synthesized Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate should be confirmed by standard analytical techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.70-8.60 (m, 2H, pyridine H-2, H-6)

    • δ 7.80-7.70 (m, 1H, pyridine H-4)

    • δ 7.40-7.30 (m, 1H, pyridine H-5)

    • δ 5.20-5.10 (m, 1H, CH-OH)

    • δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 3.50 (br s, 1H, OH)

    • δ 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165.0 (t, J = 30 Hz, C=O)

    • δ 149.0 (m, pyridine C-2, C-6)

    • δ 135.0 (s, pyridine C-4)

    • δ 133.0 (s, pyridine C-3)

    • δ 123.0 (s, pyridine C-5)

    • δ 115.0 (t, J = 250 Hz, CF₂)

    • δ 70.0 (t, J = 25 Hz, CH-OH)

    • δ 63.0 (s, OCH₂)

    • δ 14.0 (s, CH₃)

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 232.0830

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₁F₂NO₃
Molecular Weight 231.20 g/mol
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid
CAS Number 887355-01-3[7]

Safety Considerations

  • Ethyl 2-bromo-2,2-difluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • 3-Pyridinecarboxaldehyde is an irritant.

  • Zinc dust is flammable.

  • Anhydrous THF is highly flammable and can form explosive peroxides.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate via the Reformatsky reaction is a reliable and efficient method for obtaining this valuable fluorinated building block. This guide has provided a detailed theoretical and practical framework for its synthesis, purification, and characterization. By following the outlined procedures and safety precautions, researchers can confidently incorporate this versatile intermediate into their drug discovery and development programs.

References

  • (No author given). (2023). Reformatsky Reaction. In Wikipedia. Retrieved from [Link]

  • (No author given). (2023). Reformatsky Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561–564.
  • (No author given). (n.d.). ETHYL 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDINYL)PROPANOATE. NextSDS. Retrieved from [Link]

  • (No author given). (2021). Reformatsky reaction. AdiChemistry. Retrieved from [Link]

  • (No author given). (n.d.). ethyl (2S,3S)-2-fluoro-3-hydroxy-3-(pyridin-3-yl)propanoate. PubChem. Retrieved from [Link]

  • Cuenca, A. B., D'Hooge, F., Gouge, V., Castelot-Deliencourt, G., Oulyadi, H., Leclerc, E., ... & Quirion, J. C. (2005). Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. Synlett, 2005(17), 2627-2630.
  • (No author given). (n.d.). Reformatsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (No author given). (n.d.). Reformatsky Reaction. Wikipedia. Retrieved from [Link]

  • Fürstner, A. (2013). The Asymmetric Difluoro‐Reformatsky Reaction. Israel Journal of Chemistry, 53(9-10), 638-647.
  • (No author given). (n.d.). Reformatsky Reaction. SATHEE - IIT Kanpur. Retrieved from [Link]

  • (No author given). (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (No author given). (2023). What can I use to purify polar reaction mixtures?. Biotage. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate

Abstract This technical guide provides a comprehensive overview of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate (CAS Number: 887355-01-3), a fluorinated heterocyclic compound of interest to researchers in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate (CAS Number: 887355-01-3), a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The guide details the compound's physicochemical properties, a robust and detailed protocol for its synthesis via the Reformatsky reaction, and methods for its characterization. Furthermore, it explores the potential therapeutic applications of this molecule by examining the established biological significance of its core structural motifs: the 3-substituted pyridine ring and the α,α-difluoro-β-hydroxy ester functionality. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Significance of Fluorinated Pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" in medicinal chemistry. Among its various isomers, 3-substituted pyridines have garnered substantial attention for their broad spectrum of biological activities, finding applications in oncology, infectious diseases, and neurology.[1]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3][4] The difluoromethyl group (CF2), in particular, is of growing interest as it can act as a bioisostere for a ketone or ether, potentially altering protein-ligand interactions and improving the molecule's pharmacokinetic profile.[5]

Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate combines these two valuable pharmacophores: a 3-substituted pyridine ring and an α,α-difluoro-β-hydroxy ester moiety. While specific biological data for this compound is not extensively available in the public domain, its structural components suggest significant potential as a building block or lead compound in drug discovery programs. This guide aims to provide the foundational knowledge required for its synthesis, characterization, and the exploration of its therapeutic potential.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 887355-01-3[6]
Molecular Formula C₁₀H₁₁F₂NO₃[7]
Molecular Weight 231.20 g/mol [7]
Appearance Predicted to be a solid or oil-
Solubility Expected to be soluble in organic solvents like THF, EtOAc, and DCM-
XLogP3-AA 1.1Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 4Predicted

Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate

The most direct and efficient synthetic route to the target compound is the Reformatsky reaction . This classical organometallic reaction involves the coupling of an α-haloester with a carbonyl compound, in this case, 3-pyridinecarboxaldehyde, using a metal, typically zinc or indium, as a mediator.[8][9][10][11][12] The indium-promoted variation offers advantages in terms of functional group tolerance and milder reaction conditions.[13]

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Pyridinecarboxaldehyde plus + Reagent Indium (In) powder THF, 60 °C R1->Reagent 1. Mix R2 Ethyl bromodifluoroacetate R2->Reagent 1. Mix P Ethyl 2,2-difluoro-3-hydroxy- 3-(3-pyridinyl)propanoate Reagent->P 2. Reaction & Workup

Caption: Synthetic scheme for Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the indium-promoted Reformatsky reaction of aldehydes with ethyl bromodifluoroacetate.[13]

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Ethyl bromodifluoroacetate (1.1 eq)

  • Indium powder (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (EtOAc) for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add indium powder (1.1 eq) and anhydrous THF.

  • Addition of Reactants: To the stirred suspension, add 3-pyridinecarboxaldehyde (1.0 eq) followed by the dropwise addition of ethyl bromodifluoroacetate (1.1 eq).

  • Reaction: Heat the resulting mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the pure Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate.

Workflow Diagram

G start Start setup Reaction Setup Add In powder, THF, and 3-pyridinecarboxaldehyde to a dry flask under N₂. start->setup add_reagent Reagent Addition Add ethyl bromodifluoroacetate dropwise. setup->add_reagent react Reaction Heat to 60 °C for 6 hours. Monitor by TLC. add_reagent->react workup Work-up Cool to RT and quench with 1 M HCl. react->workup extract Extraction Extract with DCM (3x). workup->extract wash Washing Wash combined organic layers with brine. extract->wash dry Drying & Concentration Dry with MgSO₄, filter, and concentrate. wash->dry purify Purification Silica gel column chromatography. dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Analytical Characterization

The structural confirmation of the synthesized Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the pyridine ring, the methine proton adjacent to the hydroxyl group (which would likely be a doublet of triplets due to coupling with the hydroxyl proton and the geminal fluorine atoms), and the hydroxyl proton.

    • ¹³C NMR: Would display signals for the carbonyl carbon, the carbon bearing the two fluorine atoms (as a triplet due to C-F coupling), the carbon with the hydroxyl group, the carbons of the pyridine ring, and the ethyl group carbons.

    • ¹⁹F NMR: Would likely show a complex multiplet pattern due to geminal F-F coupling and vicinal H-F coupling.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to determine the molecular weight of the compound. The fragmentation pattern would be expected to show losses of the ethoxy group (-45 Da), the carboxyl group (-73 Da), and potentially water (-18 Da) from the molecular ion.[14][15]

Expected Mass Spectrometry Fragmentation Pathway

G M Molecular Ion (M⁺) m/z = 231 M_minus_H2O [M - H₂O]⁺ m/z = 213 M->M_minus_H2O - H₂O M_minus_OEt [M - OEt]⁺ m/z = 186 M->M_minus_OEt - OCH₂CH₃ M_minus_COOEt [M - COOEt]⁺ m/z = 158 M->M_minus_COOEt - COOCH₂CH₃ pyridyl_fragment Pyridyl fragment m/z = 78 M_minus_COOEt->pyridyl_fragment Further fragmentation

Caption: Plausible fragmentation pathways in mass spectrometry.

Potential Applications and Future Perspectives

While there is a lack of direct biological data for Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate in the current literature, its structural features suggest several avenues for investigation in drug discovery.

  • Antimicrobial Agents: The pyridine moiety is present in many antibacterial and antifungal agents. The introduction of fluorine can enhance the efficacy of these compounds.[16] For instance, certain fluorinated pyridine derivatives have shown significant antibacterial activity, and it is hypothesized that the fluorine atoms may improve target binding or cell penetration.[16]

  • Anticancer Therapeutics: 3-Substituted pyridine derivatives are being explored as anticancer agents due to their ability to inhibit various kinases and other enzymes critical for cancer cell proliferation.[1] The difluoromethyl group can act as a stable mimic of a hydroxyl or keto group, potentially leading to novel enzyme inhibitors.

  • Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting the CNS. Fluorinated imidazo[1,2-a]pyridine derivatives, for example, have been investigated as potential antipsychotic agents.[1]

  • Metabolic Disorders: The structural motifs present in the target compound are also found in molecules with activity against metabolic diseases.

The future research on Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate should focus on its biological screening in a variety of assays to identify potential therapeutic areas. Its utility as a chiral building block for the synthesis of more complex molecules also warrants investigation. The stereoselective synthesis of this compound could be a key step in developing potent and selective drug candidates.

Structure-Activity Relationship (SAR) Considerations

G cluster_molecule Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate cluster_sar Potential SAR Hotspots mol Core Structure pyridine Pyridine Ring: - H-bonding - Aromatic interactions - Modulates solubility difluoro Difluoro Group: - Bioisostere (OH, C=O) - Metabolic stability - Modulates pKa hydroxy Hydroxyl Group: - H-bonding - Chiral center ester Ethyl Ester: - Prodrug potential - Can be hydrolyzed in vivo

Caption: Key structural features for potential SAR studies.

Conclusion

Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate is a readily accessible, fluorinated heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and the rationale for its potential biological applications. While further investigation is required to elucidate its specific pharmacological profile, the information presented here serves as a solid foundation for researchers to explore the utility of this promising molecule in the development of next-generation therapeutics.

References

  • Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol. Semantic Scholar. [Link]

  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky reaction. Unknown Source. [Link]

  • Reformatsky Reaction. Cambridge University Press & Assessment. [Link]

  • ETHYL 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDINYL)PROPANOATE — Chemical Substance Information. NextSDS. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. [Link]

  • Chemistry Reformatsky Reaction. SATHEE - IIT Kanpur. [Link]

  • Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds a. Rsc.org. [Link]

  • Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). PubChemLite. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • The Reformatsky Reaction. Organic Reactions. [Link]

  • ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Chemsrc. [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Unknown Source. [Link]

Sources

Foundational

Stability and Storage Conditions for Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Executive Summary Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS 887355-01-3) is a highly specialized fluorinated building block utilized in advanced pharmaceutical development. Due to its complex structural t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS 887355-01-3) is a highly specialized fluorinated building block utilized in advanced pharmaceutical development. Due to its complex structural topology—combining a basic pyridine ring, a secondary alcohol, a strongly electron-withdrawing gem-difluoro group, and an ethyl ester—the compound exhibits unique reactivity profiles. This technical whitepaper provides an in-depth analysis of the compound's degradation mechanisms, establishes authoritative storage protocols, and outlines a self-validating analytical workflow to ensure structural integrity during long-term storage and handling.

Structural Profiling & Reactivity Dynamics

To establish optimal handling conditions, one must first understand the causality behind the molecule's instability. The reactivity of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is dictated by the synergistic electronic effects of its functional groups:

  • The Gem-Difluoro Inductive Effect: Fluorine is the most electronegative element. The presence of two fluorine atoms at the alpha position (C2) exerts a profound electron-withdrawing inductive effect (-I effect) across the molecule's sigma framework. This dramatically increases the electrophilicity of the adjacent ester carbonyl carbon, lowering the activation energy required for nucleophilic attack [2].

  • The Pyridine Ring: The basic nitrogen atom in the 3-pyridinyl substituent possesses a lone pair of electrons. While it provides a site for salt formation (useful for isolation), it also acts as a nucleophile, making the molecule susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen or trace peroxides.

  • The Beta-Hydroxy Ester Motif: In standard aliphatic systems, beta-hydroxy esters are prone to base-catalyzed retro-aldol cleavage or dehydration. However, the gem-difluoro group alters this dynamic. Because there are no alpha-protons (the C2 position is fully substituted with fluorine), standard E1cB dehydration is impossible. Instead, the molecule favors direct ester hydrolysis or, under strongly basic conditions, retro-aldol cleavage [4].

Mechanistic Degradation Pathways

Based on the structural profile, the compound undergoes three primary degradation pathways when exposed to suboptimal environments. Understanding these pathways is critical for designing preventative storage strategies.

  • Moisture-Driven Ester Hydrolysis (Primary Risk): Due to the heightened electrophilicity caused by the CF₂ group, ambient humidity is sufficient to initiate the hydrolysis of the ethyl ester into its corresponding carboxylic acid and ethanol. This reaction is autocatalytic if trace acid is formed.

  • N-Oxidation (Secondary Risk): Exposure to ambient air and light can lead to the formation of pyridine N-oxides.

  • Retro-Aldol Cleavage (Tertiary Risk): If exposed to basic contaminants (e.g., residual bases from glassware cleaning), the molecule can cleave into 3-pyridinecarboxaldehyde and ethyl 2,2-difluoroacetate.

Degradation A Intact Compound CAS 887355-01-3 B Ester Hydrolysis (Primary Risk) A->B + H2O C N-Oxidation (Secondary Risk) A->C + O2 D Retro-Aldol Cleavage (Tertiary Risk) A->D + OH-

Fig 1: Primary chemical degradation pathways of the target compound.

Optimal Storage & Handling Protocols

To arrest the kinetic pathways described above, strict environmental controls must be implemented. Standard chemical supplier guidelines for CAS 887355-01-3 dictate storage at -20°C to maintain long-term stability [1]. Furthermore, patent literature regarding the handling of analogous 2,2-difluoro-3-hydroxy esters emphasizes the absolute necessity of anhydrous conditions to prevent spontaneous lactonization or hydrolysis [3].

Quantitative Risk & Storage Matrices

Table 1: Physicochemical Risk Matrix

Structural MotifReactivity RiskCausalityMitigation Strategy
Ethyl Ester High (Hydrolysis)CF₂ inductive effect increases carbonyl electrophilicity.Strict anhydrous storage; use desiccators.
3-Pyridinyl Ring Moderate (Oxidation)Basic nitrogen lone pair reacts with ambient O₂.Inert Argon atmosphere blanketing.
Secondary Hydroxyl Low (Oxidation)Steric hindrance and CF₂ proximity reduce reactivity.Store at -20°C in dark (amber) vials.

Table 2: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereContainer TypeExpected Shelf Life
Short-term (< 1 week) 2°C to 8°CArgon BlanketAmber Glass, PTFE-lined cap> 98% purity
Long-term (> 1 week) -20°CArgon BlanketSealed Ampoule / PTFE cap12 - 24 months
Benchtop Handling AmbientAmbientStandard Glass< 24 hours

Expert Insight: Always use Argon rather than Nitrogen for inert blanketing. Argon is denser than air and forms a protective physical barrier over the solid/oil at the bottom of the vial, effectively displacing moisture and oxygen when the vial is temporarily opened.

Experimental Protocol: Self-Validating Stability Assessment

To empirically verify the integrity of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate lots over time, laboratories must employ a self-validating analytical workflow. This protocol is designed to not only detect degradation but to definitively prove why the degradation occurred (e.g., correlating ester hydrolysis with moisture ingress).

Step-by-Step Methodology

Step 1: Baseline Characterization & Aliquoting (Argon Glovebox)

  • Causality: Repeated freeze-thaw cycles and ambient humidity exposure during bulk sampling initiate microscopic hydrolysis. Single-use aliquots prevent this.

  • Action: Inside an Argon-purged glovebox (<1 ppm H₂O, <1 ppm O₂), accurately weigh 5.0 mg of the compound into multiple pre-dried, amber glass HPLC vials. Seal immediately with PTFE/silicone septa crimp caps.

Step 2: Thermal Stress Incubation

  • Action: Distribute the aliquots across three controlled environments: -20°C (Control), 4°C (Refrigerated), and 25°C/60% RH (Accelerated Stress).

Step 3: Analytical Readout (Days 7, 14, and 30)

  • Action: Remove one vial per condition. Dissolve the contents in 1.0 mL of anhydrous, LC-MS grade Acetonitrile.

  • Analysis A (LC-MS, ESI+): UV absorption alone is insufficient, as the pyridine chromophore remains intact even if the ester hydrolyzes. Use Mass Spectrometry to scan for the mass shift associated with hydrolysis (Loss of Ethyl + Addition of H = Net -28 Da).

  • Analysis B (Coulometric Karl Fischer Titration): Inject a parallel sample to quantify trace water content.

  • Self-Validation Logic: If LC-MS detects the carboxylic acid degradant, the KF titration data must show a corresponding spike in parts-per-million (ppm) water content. If degradation occurs without moisture ingress, retro-aldol cleavage (base contamination) is the confirmed culprit.

Workflow S1 Argon Glovebox Aliquoting S2 Thermal Stress (-20°C to 25°C) S1->S2 S3 LC-MS & qNMR Analysis S2->S3 S4 Data Validation (Purity & Moisture) S3->S4

Fig 2: Self-validating stability testing workflow for fluorinated esters.

References

  • International Laboratory USA. "Identifiers - Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate." IntLab. Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Electroreductive Defluorination of Trifluoromethyl Ketones and Trifluoroacetic Acid Derivatives." J. Org. Chem. Available at: [Link]

  • European Patent Office. "DEOXY-2'2'-DIFLUOROCYTIDINE - EP 2139884 B1." Google Patents.
  • ResearchGate. "Kinetic resolution of a series of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates catalyzed by (R)-benzotetramisole." Russian Journal of General Chemistry. Available at: [Link]

Exploratory

Strategic Applications of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate in Modern Medicinal Chemistry

Abstract: The integration of fluorine into organic scaffolds remains one of the most reliable strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among fluorinated building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integration of fluorine into organic scaffolds remains one of the most reliable strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among fluorinated building blocks, Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS 887355-01-3) stands out as a highly privileged, multifunctional intermediate. This technical whitepaper dissects the structural rationale, physicochemical advantages, and synthetic methodologies associated with this scaffold, providing drug development professionals with actionable, self-validating protocols for its application in targeted therapeutics.

Structural Rationale & Pharmacophore Synergy

The architecture of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is not arbitrary; it is a meticulously designed convergence of three powerful pharmacophoric elements:

  • The 3-Pyridyl Ring: Pyridine is a ubiquitous N-containing heterocycle in FDA-approved drugs, frequently utilized as a hinge-binding motif in kinase inhibitors or as a hydrogen-bond acceptor in oncology targets .

  • The gem-Difluoro Group ( CF2​ ): Positioned alpha to the ester, the CF2​ group acts as a potent electron-withdrawing moiety. It serves as a bioisostere for carbonyl and ether groups, drastically improving metabolic stability while locking the local conformation of the molecule due to stereoelectronic effects [1].

  • The β -Hydroxy Ester: This motif mimics the transition state of peptide bond cleavage, making it a classic "difluoro-statine" analog. It is highly sought after in the design of aspartyl protease inhibitors (e.g., Renin, BACE1, and HIV protease) [2].

Pharmacophore Target Target Protein (Kinase / Protease Binding Site) Pyridine 3-Pyridyl Ring Hinge Binder / H-Bond Acceptor Target->Pyridine H-bond CF2 gem-Difluoro Group Lipophilic / Conformation Lock Target->CF2 Hydrophobic OH Beta-Hydroxy H-Bond Donor / Transition State Mimic Target->OH Polar Ester Ester/Amide Region Solvent Channel / Subsite Binding Target->Ester Solvent

Fig 1: Pharmacophore interaction model of the scaffold within a target protein binding site.

Physicochemical Profiling

The introduction of the gem-difluoro moiety fundamentally alters the electron distribution of the molecule. The strong inductive pull (-I effect) of the fluorine atoms propagates through the carbon backbone, modulating the pKa of both the adjacent hydroxyl group and the distal pyridine nitrogen.

Comparative Data Analysis

The following table summarizes the quantitative shifts in physicochemical properties when comparing a standard non-fluorinated β -hydroxy ester to the difluorinated scaffold.

PropertyNon-Fluorinated AnalogDifluoro ScaffoldMechanistic Rationale for Shift
pKa (Pyridine N) ~5.2~4.5Inductive electron withdrawal (-I effect) by CF2​ lowers basicity, increasing the fraction of un-ionized drug at physiological pH (improving permeability).
LogP (Calculated) 0.81.4Fluorine incorporation increases lipophilicity, displacing high-energy water molecules from hydrophobic binding pockets.
Ester Hydrolysis Rate HighLowSteric shielding and electronic deactivation by the CF2​ group increase metabolic stability against endogenous esterases.
H-Bond Donor Acidity StandardEnhancedThe CF2​ group increases the acidity of the β -hydroxyl proton, strengthening its potential as a hydrogen-bond donor.

Synthetic Methodologies & Derivatization Workflows

To harness this building block for library generation, researchers must navigate the unique electronic environment created by the CF2​ group. Standard peptide coupling or dehydration conditions often fail or result in poor yields due to the deactivated nature of the alpha,alpha-difluoro carboxylate.

Below is a self-validating, step-by-step protocol for converting the ester into a bioactive amide, followed by optional dehydration to a gem-difluoroalkene—a motif known to act as an irreversible electrophilic inhibitor for various enzymes .

Protocol: Synthesis of N-Substituted gem-Difluoroalkene Amides

Phase 1: Controlled Saponification

  • Objective: Convert the ethyl ester to the free carboxylic acid without inducing retro-aldol cleavage or decarboxylation.

  • Procedure:

    • Dissolve Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (1.0 eq) in a 3:1 mixture of THF/ H2​O at 0 °C.

    • Add LiOH⋅H2​O (1.2 eq) portion-wise. Stir for 2 hours at 0 °C.

    • Acidify to pH 4 using 1M HCl and extract with EtOAc.

  • Causality: The CF2​ group significantly increases the electrophilicity of the ester carbonyl, making it highly susceptible to hydrolysis. However, the resulting β -hydroxy acid is sensitive to thermal degradation. Maintaining 0 °C and using mild LiOH prevents retro-aldol fragmentation.

  • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the peak corresponding to the starting ester ( [M+H]+ ) disappears, replaced by a highly polar peak corresponding to the acid.

Phase 2: Amide Coupling via HOAt Activation

  • Objective: Couple the deactivated difluoro-acid with a primary amine.

  • Procedure:

    • Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate.

    • Add the target primary amine (1.1 eq). Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3​ and extract with DCM.

  • Causality: The strong electron-withdrawing effect of the CF2​ group reduces the nucleophilicity of the carboxylate, making standard carbodiimides (EDC/DCC) inefficient. HATU generates a highly reactive HOAt ester intermediate, overcoming this electronic barrier to ensure high-yielding amidation.

  • Self-Validation (IPC): TLC (EtOAc/Hexane) must show complete consumption of the amine (visualized by Ninhydrin) and the formation of a new, UV-active product spot.

Phase 3: Dehydration to gem-Difluoroalkene

  • Objective: Eliminate the β -hydroxyl group to form a gem-difluoroalkene.

  • Procedure:

    • Dissolve the amide (1.0 eq) in anhydrous DCM at -78 °C under Argon.

    • Dropwise add Martin's Sulfurane (1.5 eq). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: Standard acidic/basic dehydration conditions (e.g., TsOH, MsCl/TEA) often lead to decomposition or side reactions in CF2​ -containing systems. Martin's Sulfurane allows for mild, concerted dehydration at low temperatures, preserving the integrity of the pyridine ring and the amide bond.

  • Self-Validation (IPC): 19F -NMR is the definitive validation tool here. The starting material exhibits a characteristic AB quartet (due to the diastereotopic fluorines adjacent to the chiral hydroxyl center). The product will show a distinct shift to the vinylic fluorine region (~ -80 to -100 ppm), confirming the formation of the gem-difluoroalkene .

Workflow A Ethyl 2,2-difluoro-3-hydroxy- (3-pyridinyl)propanoate (Starting Material) B Saponification LiOH, THF/H2O, 0°C IPC: LC-MS A->B C Amide Coupling HATU, DIPEA, DMF IPC: TLC B->C D Dehydration Martin's Sulfurane IPC: 19F-NMR C->D E gem-Difluoroalkene (Bioactive Target) D->E

Fig 2: Step-by-step synthetic workflow for derivatizing the difluoro-hydroxy-propanoate scaffold.

Key Therapeutic Applications

A. Aspartyl Protease Inhibitors

The intact β -hydroxy- α,α -difluoro motif is a non-hydrolyzable transition state isostere. When incorporated into peptidomimetics, the hydroxyl group engages the catalytic aspartate residues of the enzyme (e.g., in Alzheimer's disease target BACE1 or antimalarial targets), while the CF2​ group lowers the pKa of the hydroxyl, strengthening this critical hydrogen bond [2].

B. Covalent Kinase Inhibitors

By executing the dehydration protocol (Phase 3), the resulting gem-difluoroalkene can serve as a Michael acceptor. Unlike highly reactive acrylamides, gem-difluoroalkenes are "tuned" electrophiles. They are stable in plasma but can undergo irreversible conjugate addition when positioned in close proximity to a nucleophilic cysteine residue within a kinase active site . The 3-pyridyl ring simultaneously anchors the molecule in the ATP-binding hinge region .

Conclusion

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is far more than a simple building block; it is a pre-optimized pharmacophore cassette. By understanding the profound stereoelectronic effects of the gem-difluoro group, medicinal chemists can rationally design synthetic routes that avoid common pitfalls (like retro-aldol degradation) and leverage this scaffold to generate highly stable, potent, and permeable therapeutic agents.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at:[Link]

  • Rani, et al. (2024). "Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications." IntechOpen. Available at:[Link]

  • Kenis, S., D'hooghe, M., et al. (2013). "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams." Organic Letters (PMC3821390). Available at:[Link]

Foundational

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate as a fluorinated building block

The Strategic Utility of Ethyl 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate in Medicinal Chemistry Executive Summary: The Difluoro-β-hydroxy Ester Paradigm In modern drug discovery, the strategic incorporation of fl...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Ethyl 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate in Medicinal Chemistry

Executive Summary: The Difluoro-β-hydroxy Ester Paradigm

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate (CAS 887355-01-3) [1] represents a highly versatile, multi-functional fluorinated building block. By combining a pyridine pharmacophore, a reactive β-hydroxyl handle, and an α,α-difluoro ester moiety, this compound serves as an advanced intermediate for synthesizing kinase inhibitors, receptor modulators, and bioisosteres of natural phosphates and carboxylates.

This technical guide dissects the structural rationale, synthetic access, and downstream applications of this molecule, providing self-validating protocols designed for senior medicinal chemists and process development scientists.

Structural Rationale & Physicochemical Causality

The architectural value of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate lies in the synergistic effects of its three core motifs:

  • The α,α-Difluoro Group: The gem-difluoro moiety exerts a profound inductive electron-withdrawing effect (-I effect). Causally, this lowers the pKa of the adjacent hydroxyl group and the downstream carboxylic acid (post-saponification), making the resulting acid an excellent, metabolically stable bioisostere for phosphate groups. Furthermore, the steric bulk of the CF2 group (often compared to an oxygen atom) blocks metabolic oxidation at the alpha position.

  • The Pyridin-3-yl Ring: This heteroaromatic system provides a basic nitrogen capable of forming pharmaceutical salts, acting as a hydrogen bond acceptor in protein-ligand interactions, and improving overall aqueous solubility.

  • The β-Hydroxyl Handle: The secondary alcohol serves as a critical synthetic divergence point. It can be inverted, oxidized, or deoxofluorinated to access a vast chemical space.

Quantitative Data: Physicochemical Impact

Table 1: Comparative Physicochemical Impact of the α,α-Difluoro Motif vs. Non-Fluorinated Analog

PropertyNon-Fluorinated Analogα,α-Difluoro Analog (Target)Mechanistic Causality
Alpha-CH Acidity (pKa) ~20-24N/A (Blocked)CF2 removes the enolizable proton, preventing racemization and blocking CYP450-mediated alpha-oxidation.
Carboxylic Acid pKa *~4.5~2.0 - 2.5Strong inductive effect of fluorine stabilizes the carboxylate anion, mimicking phosphate acidity.
Lipophilicity (LogP) Baseline+0.5 to +1.0Fluorine's low polarizability increases lipophilicity, enhancing membrane permeability.
Conformational Bias FlexibleRestricted (Gauche effect)Stereoelectronic repulsions between C-F and C-O bonds restrict rotamers, reducing entropic penalty upon target binding.

*Refers to the free acid post-saponification.

Synthetic Access: The Reformatsky-Type Workflow

Synthesizing α,α-difluoro-β-hydroxy esters via traditional aldol condensations is notoriously problematic. The use of strong bases (e.g., LDA, NaH) to deprotonate ethyl difluoroacetate often leads to rapid β-elimination of fluoride or uncontrolled self-condensation.

To circumvent this, the Reformatsky reaction is the method of choice [2]. By utilizing ethyl bromodifluoroacetate and a zero-valent metal (Zinc) or a transition metal catalyst (Rhodium), a softer, more stable metal enolate is generated. This intermediate is sufficiently nucleophilic to attack pyridine-3-carboxaldehyde but stable enough to resist defluorination. Recent advances also highlight Rhodium-catalyzed Reformatsky-type reactions, which allow for milder conditions and higher functional group tolerance[3].

Reformatsky A Pyridine-3-carboxaldehyde C Zn(0) or Rh(I) Catalyst THF, Reflux or Mild Heat A->C B Ethyl bromodifluoroacetate B->C D Zinc/Rhodium Enolate Intermediate C->D Oxidative Addition & Transmetalation E Ethyl 2,2-difluoro-3-hydroxy- 3-(pyridin-3-yl)propanoate D->E Nucleophilic Addition & Hydrolysis

Fig 1. Mechanistic workflow of the Reformatsky-type synthesis of the fluorinated building block.

Protocol 1: Zinc-Mediated Reformatsky Synthesis (Self-Validating System)

Objective: Synthesize Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate with high chemoselectivity.

Reagents: Pyridine-3-carboxaldehyde (1.0 eq), Ethyl bromodifluoroacetate (1.5 eq), Zinc dust (2.0 eq), TMS-Cl (0.1 eq, activator), anhydrous THF.

  • Zinc Activation (Causality): Suspend Zn dust in anhydrous THF under Argon. Add TMS-Cl (0.1 eq) and stir for 15 minutes at 50°C. Why: Zinc oxide passivation layers severely inhibit oxidative addition. TMS-Cl chemically scrubs the oxide layer, exposing the highly reactive Zn(0) surface.

  • Reagent Addition: Cool the suspension to 0°C. Add pyridine-3-carboxaldehyde (1.0 eq). Slowly dropwise add ethyl bromodifluoroacetate (1.5 eq) over 30 minutes. Why: Slow addition controls the exothermic generation of the zinc enolate, preventing localized thermal spikes that drive side reactions.

  • Reaction Propagation: Warm the mixture to 50°C and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Sample the reaction, quench a micro-aliquot in saturated NH4Cl, and extract with EtOAc. Spot against starting material (Hexanes:EtOAc 1:1). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new, more polar UV-active spot (Rf ~0.3) validates the consumption of the starting material.

  • Quench and Workup: Cool to 0°C and carefully quench with saturated aqueous NH4Cl. Validation Checkpoint 2: The dissolution of the gray zinc suspension into a clear/cloudy aqueous layer confirms the successful hydrolysis of the zinc alkoxide intermediate. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash chromatography (SiO2, Hexanes to 60% EtOAc gradient) to yield the title compound as a viscous oil or low-melting solid.

Table 2: Optimization of Reformatsky Conditions

ConditionCatalyst/MetalAdditiveTemp (°C)Yield (%)Notes
StandardZn dust (Activated)TMS-Cl5075-82Scalable, cost-effective. Requires rigorous exclusion of water.
Catalytic [3]RhCl(PPh3)3 (5 mol%)Diethylzinc0 to RT85-90Milder conditions, avoids heterogeneous Zn dust issues.
Reductive [4]IrCl(CO)(PPh3)2TMDSRT70-75Useful for tandem reductive functionalizations.

Downstream Transformations & Application Pathways

Once synthesized, the β-hydroxy ester acts as a versatile hub. The causality behind its utility is the orthogonal reactivity of its functional groups: the ester can be hydrolyzed without affecting the pyridine ring, and the hydroxyl group can be manipulated without cleaving the robust C-F bonds.

Downstream Core Ethyl 2,2-difluoro-3-hydroxy- 3-(pyridin-3-yl)propanoate Acid Saponification (LiOH/H2O) 2,2-Difluoro-3-hydroxy- 3-(pyridin-3-yl)propanoic acid Core->Acid Ester Cleavage Trifluoro Deoxofluorination (DAST/Deoxo-Fluor) Ethyl 2,2,3-trifluoro- 3-(pyridin-3-yl)propanoate Core->Trifluoro OH to F Substitution Ketone Oxidation (Dess-Martin/Swern) Ethyl 2,2-difluoro-3-oxo- 3-(pyridin-3-yl)propanoate Core->Ketone Alcohol Oxidation

Fig 2. Strategic downstream synthetic pathways unlocking diverse fluorinated pharmacophores.

Protocol 2: Saponification to the Free Acid (Phosphate Bioisostere)

Objective: Cleave the ethyl ester to generate the free carboxylic acid while avoiding retro-aldol degradation.

  • Solvent System: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H2O. Why: This ternary solvent system ensures complete solubility of the organic starting material while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Base Addition: Cool to 0°C and add LiOH·H2O (1.5 eq). Why: LiOH is preferred over NaOH/KOH because the lithium cation coordinates the β-hydroxyl and the carbonyl oxygen, stabilizing the intermediate and preventing base-catalyzed retro-aldol fragmentation (which would yield pyridine-3-carboxaldehyde and difluoroacetate).

  • Reaction & Validation: Stir at room temperature for 2 hours. Validation Checkpoint: TLC (EtOAc 100%) should show complete disappearance of the starting material.

  • Workup: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water and wash with Et2O (to remove organic impurities). Carefully acidify the aqueous layer to pH ~3 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with 10% iPrOH in CHCl3 (or EtOAc). Dry and concentrate to yield the pure 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid.

Conclusion

Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate is a highly engineered building block that solves critical challenges in medicinal chemistry. By leveraging Reformatsky-type conditions, chemists can bypass the instability of difluoroenolates to reliably access this scaffold. Its downstream derivatives offer unparalleled opportunities to modulate pKa, block metabolic liabilities, and optimize the physicochemical profiles of next-generation therapeutics.

References

  • Santa Cruz Biotechnology. Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)propanoate | CAS 887355-01-3.
  • Fluoromart. 667-27-6 | Ethyl bromodifluoroacetate.
  • Sato, K., et al. (2004). Rhodium-Catalyzed Reformatsky-Type Reaction. Organic Letters / ACS Publications.
  • National Institutes of Health (PMC). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction.
Exploratory

Conformational Landscape of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate: A Stereoelectronic Whitepaper

Executive Summary The incorporation of the α,α -difluoromethylene (–CF₂–) motif into aliphatic chains is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and dictate ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the α,α -difluoromethylene (–CF₂–) motif into aliphatic chains is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and dictate rigid 3D geometries. Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate represents a highly functionalized building block synthesized via Reformatsky-type additions[1]. Understanding its precise solution-state conformation is critical for drug development professionals, as the spatial vector of the 3-pyridinyl pharmacophore relative to the hydroxyl hydrogen-bond donor directly dictates target receptor affinity. This whitepaper elucidates the stereoelectronic forces governing its C α –C β rotameric equilibrium and provides self-validating protocols for its conformational analysis.

Stereoelectronic Drivers of Conformation

The conformational landscape of this molecule is not dictated by simple steric bulk; rather, it is governed by a delicate interplay of hyperconjugation, electrostatic polarization, and intramolecular hydrogen bonding.

The Fluorine Gauche Effect

The presence of the highly electronegative gem-difluoro group induces the fluorine gauche effect . Traditionally, this is rationalized via hyperconjugative stabilization, where electron density from a bonding orbital (e.g., σCH​ or σCC​ ) delocalizes into the strongly lowered antibonding orbital of the C–F bond ( σCF∗​ )[2]. Recent advanced Interacting Quantum Atoms (IQA) analyses suggest that electrostatic polarization between the 1,3-atoms also plays a dominant role in stabilizing the gauche conformation over the antiperiplanar state[3]. Consequently, the molecule strongly resists conformations where the highly polar C–F bonds are eclipsed or anti to other highly polar bonds (like C–O), preferring a staggered, synclinal geometry[4].

Intramolecular Hydrogen Bonding

In non-polar or moderately polar environments (e.g., lipid bilayers, binding pockets), the β -hydroxyl group acts as a strong hydrogen bond donor. The ester carbonyl oxygen serves as the optimal acceptor, forming a thermodynamically stable 5-membered pseudocycle (OH···O=C). This interaction strictly requires the hydroxyl and ester groups to adopt a synclinal (gauche) relationship across the C α –C β bond.

Steric Repulsion

The 3-pyridinyl ring and the ethyl ester moiety represent the largest steric vectors in the molecule. To minimize van der Waals repulsion, these two groups strongly favor an antiperiplanar (180°) orientation.

Interactions Core Cα-Cβ Bond Conformation Hbond Intramolecular H-Bond (OH···O=C) Hbond->Core Favors Synclinal Gauche Fluorine Gauche Effect (σ_CH → σ*_CF) Gauche->Core Dictates F-C-C-O Steric Steric Repulsion (Pyridyl ↔ COOEt) Steric->Core Favors Anti

Fig 1: Interplay of stereoelectronic and steric forces governing the Cα-Cβ rotameric equilibrium.

Quantitative Conformational Analysis

When these forces are synthesized, the global minimum conformation emerges clearly. The molecule adopts a geometry where the OH is gauche to the ester (enabling the H-bond), the 3-pyridinyl group is anti to the ester (minimizing sterics), and the C–F bonds are gauche to the C–OH bond (satisfying the fluorine gauche effect).

Because C β is a chiral center, the two α -fluorines are diastereotopic ( Fpro−R​ and Fpro−S​ ), leading to distinct NMR coupling environments.

Table 1: Thermodynamic and Spectroscopic Profile of Major C α –C β Rotamers (298K, CHCl₃)

Conformer DesignationDihedral Angle (OH-C β -C α -COOEt)Relative Free Energy ( Δ G, kcal/mol)Boltzmann Population (%)Predicted 3JHβ−F(pro−R)​ (Hz)Predicted 3JHβ−F(pro−S)​ (Hz)
I (Synclinal-H-Bonded) +62°0.0088.5%14.22.8
II (Antiperiplanar) 178°+1.858.2%22.511.0
III (Synclinal-Steric) -58°+2.403.3%3.115.6

Methodologies for Conformational Elucidation

To rigorously prove the conformational ensemble of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, researchers must employ a coupled computational and spectroscopic approach. The following protocols are designed as self-validating systems , ensuring high-fidelity data extraction.

Workflow A 1. Rotamer Generation (Molecular Mechanics) B 2. DFT Optimization (M06-2X/def2-TZVP) A->B C 3. Frequency Check (Zero Imaginary Freqs) B->C E 5. Karplus Validation (Population Sum = 1) C->E D 4. NMR Acquisition (³J_HF Extraction) D->E

Fig 2: Self-validating computational and NMR workflow for conformational elucidation.

Protocol 1: Computational DFT Workflow

Causality: Standard density functionals (e.g., B3LYP) frequently fail to accurately model the medium-range dispersion forces inherent in the π -system of the pyridine ring and the subtle hyperconjugative σCH​→σCF∗​ interactions. Therefore, the M06-2X functional is mandated.

  • Conformational Sampling: Generate all staggered rotamers around the C α –C β bond using a Molecular Mechanics (MMFF94) force field.

  • DFT Optimization: Optimize geometries using M06-2X/def2-TZVP. The triple-zeta basis set (def2-TZVP) is chosen specifically to accommodate the diffuse electron density of the highly electronegative fluorine atoms.

  • Solvation Modeling: Apply the SMD implicit solvation model for Chloroform ( ϵ≈4.8 ) to accurately simulate the dielectric environment that preserves the intramolecular OH···O=C hydrogen bond.

  • Self-Validation (Frequency Calculation): Execute a vibrational frequency calculation on the optimized geometries. Validation Check: The absolute absence of imaginary frequencies mathematically guarantees the geometry resides in a true local minimum, preventing the erroneous analysis of transition states.

Protocol 2: NMR Spectroscopic Validation

Causality: The C α fluorines are diastereotopic due to the adjacent chiral C β center. Extracting both 3JHβ−F(pro−R)​ and 3JHβ−F(pro−S)​ provides two independent data points per conformer, overdetermining the system and drastically increasing the statistical confidence of the population analysis.

  • Sample Preparation: Dissolve the compound in anhydrous CDCl₃. Causality: A non-polar, aprotic solvent is strictly required; polar solvents like DMSO-d₆ would competitively hydrogen-bond with the β -hydroxyl group, destroying the native synclinal conformation.

  • Data Acquisition: Acquire high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra at 298K.

  • Coupling Extraction: Extract the vicinal coupling constants ( 3JHF​ ) from the multiplet splitting of the β -proton signal in the ¹H spectrum, cross-referencing with the ¹⁹F spectrum.

  • Self-Validation (Karplus Analysis): Input the extracted 3JHF​ values into a modified Karplus equation parameterized specifically for gem-difluoro groups. Calculate the fractional populations ( xi​ ) of Conformers I, II, and III. Validation Check: The system self-validates by requiring the sum of the calculated fractional populations to equal 1.00±0.02 ( ∑xi​=1 ). Any deviation indicates the presence of undetected conformers, solvent-induced disruption, or signal misassignment.

Conclusion

The conformational behavior of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a textbook manifestation of stereoelectronic preorganization. By leveraging the fluorine gauche effect and intramolecular hydrogen bonding, the molecule naturally restricts its dihedral space, adopting a highly predictable, rigidified synclinal conformation. Utilizing the self-validating DFT and NMR protocols outlined above ensures that drug development professionals can confidently map these 3D vectors when designing next-generation therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Introduction: The Significance of Fluorinated Chiral Building Blocks The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Chiral Building Blocks

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, organofluorine compounds are of significant interest in medicinal chemistry and drug development.[1][2] The target molecule, Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, incorporates a difluoromethylene group adjacent to a stereocenter, a motif that is increasingly sought after. The pyridine ring further adds a key pharmacophoric element. The asymmetric synthesis of such molecules, providing access to enantiomerically pure forms, is crucial as different enantiomers can exhibit vastly different biological activities.[2]

This document provides a comprehensive guide for the asymmetric synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, targeting researchers and professionals in drug development. We will explore two primary, robust synthetic strategies: an organocatalytic asymmetric aldol reaction and a substrate-controlled stereoselective reduction. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral β-hydroxy-α,α-difluoroester framework can be approached through two main retrosynthetic disconnections, as illustrated below.

G Target Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate Strategy1 Strategy A: Asymmetric Aldol Reaction Target->Strategy1 Strategy2 Strategy B: Stereoselective Reduction Target->Strategy2 Precursors1 Ethyl 2,2-difluoroacetate + 3-Pyridinecarboxaldehyde Strategy1->Precursors1 Precursors2 Ethyl 2,2-difluoro-3-keto-3-(pyridin-3-yl)propanoate Strategy2->Precursors2

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A: Asymmetric Aldol Reaction: This approach involves the direct enantioselective coupling of a difluoroacetate synthon with 3-pyridinecarboxaldehyde. Organocatalysis is a particularly powerful tool for this transformation, offering mild reaction conditions and high stereocontrol.[3][4]

  • Strategy B: Stereoselective Reduction: This two-step strategy involves the initial synthesis of the corresponding β-ketoester, followed by an asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through biocatalysis.

Detailed Protocols and Methodologies

Strategy A: Organocatalytic Asymmetric Aldol Reaction

This protocol leverages the power of enamine catalysis, a cornerstone of modern organocatalysis, to achieve high enantioselectivity.[3][4] Proline and its derivatives are well-established catalysts for such transformations.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • 3-Pyridinecarboxaldehyde should be freshly distilled to remove any oxidized impurities.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a Cinchona alkaloid derivative or a proline-based catalyst) (10 mol%).

    • Add the desired solvent (e.g., toluene, CH2Cl2, or MTBE) (0.5 mL).

    • Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).

  • Reactant Addition:

    • Add 3-pyridinecarboxaldehyde (0.1 mmol, 1.0 equiv) to the catalyst solution.

    • Slowly add ethyl 2,2-difluoroacetate (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction vigorously at the specified temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Proposed Catalytic Cycle:

G cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Difluoroacetate - H2O TransitionState Chiral Transition State (Re-face attack) Enamine->TransitionState + Aldehyde Aldehyde 3-Pyridinecarboxaldehyde Iminium Iminium Intermediate TransitionState->Iminium Product_Catalyst Product-Catalyst Complex Iminium->Product_Catalyst + H2O Product_Catalyst->Catalyst Product Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate Product_Catalyst->Product Difluoroacetate Ethyl 2,2-difluoroacetate Water H2O Water->Iminium

Caption: Proposed mechanism for the organocatalytic asymmetric aldol reaction.

Data Summary (Expected):

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
L-ProlineDMSOrt2460-7570-85
Cinchona Alkaloid-ThioureaToluene-204880-95>90
(S)-Diphenylprolinol Silyl EtherCH2Cl201275-90>95
Strategy B: Stereoselective Reduction of Ethyl 2,2-difluoro-3-keto-3-(pyridin-3-yl)propanoate

This strategy first requires the synthesis of the β-ketoester precursor, which can then be stereoselectively reduced.

Part 1: Synthesis of the β-Ketoester Precursor

The synthesis of ethyl 2,2-difluoro-3-keto-3-(pyridin-3-yl)propanoate can be achieved via a Claisen-type condensation.

Experimental Protocol:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reactant Addition: Cool the solution to 0 °C and add a solution of ethyl 2,2-difluoroacetate (1.0 equiv) and ethyl nicotinate (1.0 equiv) in anhydrous ethanol dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with aqueous HCl, and extract the product with ethyl acetate. Purify by column chromatography.

Part 2: Asymmetric Reduction

The asymmetric reduction of the prochiral ketone can be performed using a chiral reducing agent or biocatalysis.

Protocol 2a: Chiral Reducing Agent

  • Reaction Setup: To a solution of the β-ketoester (1.0 equiv) in an anhydrous solvent (e.g., THF) at -78 °C under a nitrogen atmosphere, add a solution of a chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (1.1 equiv).

  • Reducing Agent Addition: Slowly add a solution of a stoichiometric reducing agent (e.g., borane-dimethyl sulfide complex) (1.0 equiv).

  • Monitoring and Work-up: Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench carefully with methanol, followed by aqueous HCl. Extract the product, dry the organic layer, and purify by column chromatography.

Protocol 2b: Biocatalytic Reduction

Ketoreductases (KREDs) offer a green and highly selective alternative for the reduction of ketones.[6]

  • Bioreactor Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a suitable ketoreductase and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add the β-ketoester substrate, potentially dissolved in a co-solvent like DMSO to aid solubility.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring and Work-up: Monitor the conversion by HPLC. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify.

Workflow for Stereoselective Reduction:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction Start Ethyl Nicotinate + Ethyl 2,2-difluoroacetate Condensation Claisen Condensation Start->Condensation Ketoester Ethyl 2,2-difluoro-3-keto-3-(pyridin-3-yl)propanoate Condensation->Ketoester Reduction { Chiral Reduction | (e.g., CBS Reduction or KRED)} Ketoester->Reduction Product Final Product Reduction->Product

Caption: Workflow for the stereoselective reduction strategy.

Data Summary (Expected):

Reduction MethodReagent/EnzymeYield (%)de (%)ee (%)
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine85-95>95>98
BiocatalyticKetoreductase70-90>99>99

Characterization and Validation

The synthesized Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate should be thoroughly characterized to confirm its structure and enantiomeric purity.

  • Structural Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To determine the molecular weight.

  • Enantiomeric Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) by separating the two enantiomers. A suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) should be used.

Safety and Handling

  • Fluorinated reagents should be handled with care in a well-ventilated fume hood.

  • Organometallic reagents and strong bases are pyrophoric and/or moisture-sensitive; appropriate handling techniques are required.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]

  • Mase, N., et al. Organocatalytic Direct Asymmetric Aldol Reactions in Water. Semantic Scholar. [Link]

  • Enantioselective Synthesis of Chiral 2,2-Difluoro-spiroindanone-dihydroquinazolinones by CPA-Catalyzed Cyclization Reactions. ACS Publications. [Link]

  • Vanagel, M. G. SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. ProQuest. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

  • Microwave Chemistry: Organocatalyzed Asymmetric Reactions, Cu-Catalyzed Aminations, Synthesis of Quinoxalinones, Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes. Thieme Connect. [Link]

  • Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship. [Link]

  • Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[1][3][7]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions. PubMed. [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature. [Link]

  • Gryko, D., & Saletra, W. J. Organocatalytic asymmetric aldol reaction in the presence of water. Organic & Biomolecular Chemistry. [Link]

  • Organocatalytic Asymmetric Synthesis of 3-difluoroalkyl 3-hydroxyoxindoles. PubMed. [Link]

  • Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Green Chemistry. [Link]

  • Stereoselective Protection-Free Modification of 3-Keto-saccharides. PMC. [Link]

Sources

Application

Advanced Application Note: Synthesis of Difluoro-β-Hydroxy Esters via the Reformatsky Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary The incorporation of the gem-difluoromethylene (–...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The incorporation of the gem-difluoromethylene (–CF₂–) group into organic scaffolds is a highly sought-after transformation in modern drug discovery. The –CF₂– moiety serves as an excellent bioisostere for ethereal oxygens and phosphate groups, enhancing metabolic stability and modulating the pKa of adjacent functional groups. The Reformatsky reaction utilizing ethyl bromodifluoroacetate is the premier methodology for synthesizing α,α-difluoro-β-hydroxy esters.

This application note provides a comprehensive, field-tested guide to executing this reaction. As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind promoter selection (Zinc, Samarium(II) Iodide, and Indium) and providing self-validating protocols to ensure reproducible, high-yield syntheses[1][2][3].

Mechanistic Insights and Promoter Causality

The classical Reformatsky reaction involves the insertion of a metal (traditionally Zinc) into the carbon-halogen bond of an α-halo ester to form a metal enolate, which subsequently acts as a nucleophile against a carbonyl electrophile.

However, the presence of the highly electronegative fluorine atoms in ethyl bromodifluoroacetate fundamentally alters the reaction dynamics:

  • Bond Strengthening: The electron-withdrawing nature of the –CF₂– group strengthens the C–Br bond, making metal insertion significantly more difficult than in non-fluorinated analogs.

  • Enolate Stabilization: Once formed, the difluoroenolate is highly stabilized, reducing its nucleophilicity.

These factors dictate the experimental parameters. Strong metal activation (e.g., acid-washing or TMSCl treatment of Zinc) and elevated temperatures are often required for Zinc-mediated reactions. Alternatively, single-electron transfer (SET) reagents like Samarium(II) iodide (SmI₂) or mild metals like Indium (In) can be employed to bypass the high activation energy barrier, allowing the reaction to proceed under milder conditions[3][4][5].

Mechanism A Ethyl Bromodifluoroacetate (BrCF2CO2Et) C Metal Difluoroenolate [M]-CF2CO2Et A->C Oxidative Addition / SET B Metal Promoter (Zn, SmI2, or In) B->C E Metal Alkoxide Intermediate C->E Nucleophilic Addition D Carbonyl Substrate (R1-CO-R2) D->E G Difluoro-β-hydroxy ester Product E->G Aqueous Quench F Protonation (H3O+) F->G

Fig 1. General mechanism of the metal-promoted Reformatsky reaction for difluoro-β-hydroxy esters.

Comparative Analysis of Metal Promoters

Selecting the correct promoter is critical and depends entirely on the substrate's functional group tolerance and the required stereocontrol.

PromoterMechanism of ActivationTypical ConditionsKey AdvantagesLimitations
Zinc (Zn) Oxidative insertionTHF, Reflux (65 °C)Classical, highly scalable, cost-effective.Requires strict Zn activation; high temperatures may degrade sensitive substrates.
SmI₂ Single-Electron Transfer (SET)THF, Room Temp (20 °C)Extremely fast (often <1 h), excellent for complex lactones and high stereocontrol[2][4].SmI₂ is air/moisture sensitive and relatively expensive for large-scale syntheses.
Indium (In) Oxidative insertion / SETTHF or Aqueous, 60 °CNo prior metal activation needed; tolerates aqueous environments[3].Indium metal is costly; reactions may require longer times (18-24 h).

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and spectroscopic milestones, the operator can confirm the success of each intermediate step.

Workflow Step1 1. Metal Activation (Critical for Zn) Step2 2. System Purging (Ar/N2 Atmosphere) Step1->Step2 Step3 3. Controlled Addition (Prevent Homocoupling) Step2->Step3 Step4 4. In-Process Control (19F NMR / TLC) Step3->Step4 Step5 5. Acidic Quench (1M HCl or NH4Cl) Step4->Step5 Step6 6. Isolation (Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the difluoro-Reformatsky reaction.

Protocol A: Zinc-Mediated Reformatsky Reaction

Best for: Scalable synthesis with robust aliphatic or aromatic aldehydes/ketones.

Causality Note: Zinc dust develops a passive oxide layer (ZnO) that completely halts the insertion into the robust C–Br bond of ethyl bromodifluoroacetate. Acid washing or TMSCl activation strips this layer, exposing the highly reactive zero-valent metal lattice.

Step-by-Step Procedure:

  • Zinc Activation: Suspend commercial Zinc dust (2.0 equiv) in 1M HCl for 10 minutes. Filter rapidly on a sintered glass funnel, wash sequentially with distilled water, ethanol, and anhydrous diethyl ether. Dry under high vacuum at 80 °C for 2 hours.

  • Reaction Setup: Transfer the activated Zn to a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Add anhydrous THF (to achieve ~0.5 M relative to the substrate).

  • Reagent Addition: Heat the suspension to a gentle reflux. Dissolve the carbonyl substrate (1.0 equiv) and ethyl bromodifluoroacetate (1.5 - 2.0 equiv) in a small volume of anhydrous THF.

  • Controlled Dosing: Add the substrate/reagent solution dropwise over 30–45 minutes using a syringe pump.

    • Self-Validation: The reaction mixture should turn slightly cloudy/grey, and a mild exotherm should be observed, validating the formation of the zinc enolate.

  • Monitoring: Stir at reflux for 2–4 hours. Monitor via TLC (disappearance of the carbonyl) or ¹⁹F NMR (crude).

    • Self-Validation: The ¹⁹F NMR of the crude mixture will show a characteristic AB quartet or a multiplet in the region of -110 to -120 ppm, confirming the presence of the difluoromethylene group adjacent to the newly formed chiral center.

  • Quench and Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Samarium(II) Iodide (SmI₂)-Promoted Reaction

Best for: Sensitive substrates (e.g., sugar lactones, complex natural product intermediates) requiring high stereocontrol[2][4][5].

Causality Note: SmI₂ operates via a rapid SET mechanism, generating a transient radical that quickly reduces to the samarium enolate. This avoids the need for refluxing temperatures, preserving fragile stereocenters and preventing the degradation of sensitive lactones.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon flow, add the carbonyl substrate (1.0 equiv) and ethyl bromodifluoroacetate (1.2 equiv) to a flame-dried flask. Dissolve in anhydrous THF (0.1 M).

  • SmI₂ Addition: Protect the flask from light (SmI₂ is light-sensitive). At room temperature (20 °C), inject a commercially available or freshly prepared solution of SmI₂ in THF (0.1 M, 2.2 equiv) rapidly but smoothly.

    • Self-Validation: The deep blue color of SmI₂ will immediately discharge to a pale yellow/white suspension as the Sm(II) is oxidized to Sm(III). If the blue color persists, the substrate has been fully consumed.

  • Reaction Time: Stir for 30–60 minutes at room temperature.

  • Quench: Quench the reaction with 0.1 M HCl or saturated aqueous Na₂S₂O₃ to break up the samarium salts.

  • Workup: Extract with diethyl ether. The organic phase is washed with brine, dried over MgSO₄, and concentrated in vacuo.

Troubleshooting & Optimization Matrix

ObservationMechanistic CauseCorrective Action
No Conversion (Starting Material Recovered) Failure to generate the metal enolate due to inactive metal or trace moisture.Re-activate Zn strictly. Ensure THF is freshly distilled over Na/Benzophenone. Consider adding 5 mol% TMSCl or 1,2-dibromoethane to the Zn suspension prior to reagent addition.
High Levels of Homocoupling (Diethyl tetrafluorosuccinate) The concentration of the difluoroenolate is too high, causing it to react with unreacted ethyl bromodifluoroacetate.Decrease the addition rate of the bromodifluoroacetate. Ensure the carbonyl substrate is present in the flask before or during the addition of the halide.
Poor Diastereoselectivity High reaction temperatures (in Zn protocols) lead to thermodynamic equilibration of the transition state.Switch to the SmI₂ protocol[2] or Indium protocol[3] to run the reaction at room temperature or lower, maximizing facial selectivity.

References

  • Practically useful Reformatsky Type Reactions of Chlorodifluoroacetate and Bromodifluoroacetate Induced by Samarium(II) Diiodide Synthetic Communications, Taylor & Francis. URL:[Link]

  • Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity Synthesis, Georg Thieme Verlag. URL:[Link]

  • A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo Journal of Medicinal Chemistry, PMC / NIH. URL:[Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate Enantiomers

Introduction The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety profile. The distinct three-dimensional arrangement of enantiomers can l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety profile. The distinct three-dimensional arrangement of enantiomers can lead to significant differences in their pharmacological and toxicological properties. Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a chiral molecule of interest in drug discovery and development, featuring a stereogenic center at the carbon bearing the hydroxyl group. The presence of a difluoromethyl group and a pyridine ring introduces unique electronic and steric properties that necessitate robust and efficient methods for the separation of its enantiomers.

This comprehensive guide provides detailed application notes and protocols for the analytical and preparative scale chiral resolution of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate enantiomers. We will explore three principal strategies: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for both analytical and preparative separations, enzymatic kinetic resolution for stereoselective synthesis, and diastereomeric crystallization for classical resolution. The methodologies presented herein are grounded in established principles of chiral separation and are designed to be adaptable for researchers, scientists, and drug development professionals.

Chromatographic Resolution: HPLC and SFC Approaches

Chromatographic methods, particularly HPLC and SFC, are powerful techniques for the direct separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those containing fluorine and heterocyclic moieties.[1][2]

Analytical Method Development using Chiral HPLC

The initial step in chromatographic resolution is the development of a robust analytical method to baseline-separate the enantiomers. This method is crucial for monitoring the enantiomeric excess (e.e.) of samples from synthetic routes or preparative separations.

Rationale for Column and Mobile Phase Selection:

Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® series, are excellent starting points due to their proven success in separating a wide variety of chiral compounds.[3] For fluorinated compounds, these phases can exhibit unique selectivities.[2] Normal phase chromatography, with a non-polar mobile phase and a polar modifier, often provides good selectivity for this class of compounds.

Protocol 1: Analytical Chiral HPLC Method

Parameter Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Monitor the chromatogram for the elution of the two enantiomers.

  • Optimization (if necessary): If the resolution is not optimal, adjust the ratio of n-Hexane to IPA. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution. The small amount of DEA is added to improve peak shape for basic compounds containing a pyridine ring.

Diagram 1: Analytical Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis s1 Dissolve Racemic Mixture in Mobile Phase (1 mg/mL) h1 Equilibrate Chiralpak® AD-H Column h2 Inject Sample (10 µL) h1->h2 h3 Isocratic Elution (Hexane/IPA/DEA) h2->h3 h4 UV Detection (254 nm) h3->h4 a1 Obtain Chromatogram with Two Separated Enantiomer Peaks h4->a1 a2 Calculate Enantiomeric Excess (e.e.) a1->a2

*A simplified workflow for analytical chiral HPLC.

Preparative Resolution using Supercritical Fluid Chromatography (SFC)

For the isolation of larger quantities of pure enantiomers, preparative SFC is often the method of choice due to its speed, reduced solvent consumption, and "greener" profile compared to preparative HPLC.[4] The principles of method development are similar to HPLC, with the primary mobile phase being supercritical CO₂ modified with a small amount of an organic solvent.

Rationale for SFC Conditions:

The high efficiency of SFC allows for faster separations and higher throughput. Polysaccharide-based CSPs are also widely used and highly effective in SFC.[5] Ethanol is a common and non-toxic co-solvent, making it suitable for pharmaceutical applications.

Protocol 2: Preparative Chiral SFC Method

Parameter Condition
Column Chiralpak® AD-H, 250 x 20 mm, 5 µm
Mobile Phase Supercritical CO₂ / Ethanol (85:15, v/v)
Flow Rate 50 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in ethanol to the highest possible concentration.
Injection Mode Stacked injections for maximum throughput.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the preparative column with the SFC mobile phase until the pressure and temperature are stable.

  • Loading Study: Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without compromising resolution.

  • Preparative Run: Perform the preparative separation using the optimized sample load. Stacked injections can be used to maximize throughput.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer.

  • Solvent Removal: The collected fractions will contain primarily the co-solvent (ethanol) as the CO₂ will vaporize upon depressurization. Remove the ethanol under reduced pressure to obtain the pure enantiomers.

  • Purity Check: Analyze the purity of the collected fractions using the analytical chiral HPLC method described in Protocol 1.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly employed for the resolution of chiral alcohols and esters via transesterification or hydrolysis. Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym® 435, is a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols.[6][7]

Rationale for Enzymatic Approach:

The target molecule possesses a secondary alcohol, which is a suitable substrate for lipase-catalyzed acylation. The kinetic resolution will selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the resulting ester from the unreacted alcohol.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

Parameter Condition
Enzyme Immobilized Candida antarctica lipase B (Novozym® 435)
Substrate Racemic Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate
Acyl Donor Vinyl acetate
Solvent Methyl tert-butyl ether (MTBE)
Temperature 40 °C
Molar Ratio Substrate : Vinyl Acetate (1 : 1.5)
Enzyme Loading 20 mg of Novozym® 435 per 1 mmol of substrate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the racemic substrate in MTBE, add vinyl acetate and Novozym® 435.

  • Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC (Protocol 1) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Reaction Quench: Stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high enantiomeric excess.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Separation: The resulting mixture contains the unreacted alcohol enantiomer and the acylated enantiomer. These can be separated by standard column chromatography on silica gel.

  • Hydrolysis (Optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other pure enantiomer of the starting material.

Diagram 2: Enzymatic Kinetic Resolution Workflow

cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_final Final Products r1 Racemic Alcohol + Vinyl Acetate + Novozym® 435 in MTBE r2 Stir at 40°C r1->r2 r3 Monitor by Chiral HPLC r2->r3 r4 Stop at ~50% Conversion r3->r4 w1 Filter to Remove Enzyme r4->w1 w2 Silica Gel Chromatography w1->w2 w3 Separate Unreacted Alcohol (One Enantiomer) w2->w3 w4 Separate Acylated Product (Other Enantiomer) w2->w4 f1 Enantiopure Alcohol w3->f1 f2 Enantiopure Acetate (Hydrolyze to other alcohol enantiomer) w4->f2

*A workflow for the enzymatic kinetic resolution of a chiral alcohol.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and often scalable method for chiral resolution.[8] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9]

Rationale for Resolving Agent and Solvent Selection:

The target molecule has a basic pyridine nitrogen, making it suitable for salt formation with a chiral acid. Chiral carboxylic acids such as tartaric acid and its derivatives, or camphorsulfonic acid, are commonly used resolving agents.[10] The choice of solvent is critical and often requires screening to find a system where the two diastereomeric salts have significantly different solubilities.

Protocol 4: Diastereomeric Crystallization

Parameter Condition
Substrate Racemic Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate
Resolving Agent (+)-Tartaric acid (0.5 equivalents)
Solvent Ethanol

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic substrate in a minimal amount of warm ethanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm ethanol.

  • Crystallization: Add the tartaric acid solution to the substrate solution. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold ethanol. This first crop of crystals should be enriched in one diastereomer.

  • Analysis: Determine the diastereomeric excess of the crystalline salt. This can be done by liberating the free base and analyzing it by chiral HPLC (Protocol 1).

  • Recrystallization (if necessary): If the diastereomeric purity is not sufficient, recrystallize the salt from fresh ethanol to improve its purity.

  • Liberation of the Enantiomer: Dissolve the pure diastereomeric salt in water and basify the solution with a mild base (e.g., NaHCO₃) to a pH of 8-9. Extract the liberated free base with an organic solvent (e.g., ethyl acetate). Dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization will be enriched in the other diastereomer. This can be recovered by evaporation of the solvent, liberation of the free base, and purification.

Diagram 3: Diastereomeric Crystallization Workflow

cluster_salt Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Enantiomer Liberation s1 Racemic Base + Chiral Acid (e.g., (+)-Tartaric Acid) in Ethanol s2 Slow Cooling and Crystallization s1->s2 sep1 Filter to Isolate Crystalline Diastereomer s2->sep1 sep2 Mother Liquor Enriched in Other Diastereomer s2->sep2 l1 Dissolve Crystals and Basify sep1->l1 l2 Extract Pure Enantiomer l1->l2

Sources

Application

Application Notes and Protocols: Incorporation of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate into Drug Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2][3][4]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][4] This guide provides detailed application notes and protocols for the incorporation of a valuable fluorinated building block, ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, into various drug scaffolds. This versatile reagent provides a unique combination of a difluoromethyl group, a hydroxyl functionality, and a pyridine ring, offering multiple avenues for synthetic elaboration and the introduction of desirable pharmacophoric features.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous marketed drugs and biologically active compounds.[1][5] When functionalized with fluorine atoms, the resulting molecules gain enhanced versatility and can exhibit improved pharmacokinetic and pharmacodynamic properties.[1][3] The difluoromethyl (CF2H) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[6][7] This can lead to improved potency, selectivity, and metabolic stability of drug candidates.[6][8][9]

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (CAS 887355-01-3) is a key intermediate that combines these desirable features.[10][11][12] Its structure allows for diverse synthetic transformations, making it an indispensable tool for medicinal chemists aiming to synthesize novel therapeutic agents. This document will detail the primary strategies for its incorporation into drug scaffolds, focusing on the manipulation of its ester and hydroxyl functionalities.

Core Synthetic Strategies and Protocols

The incorporation of ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate into larger drug scaffolds primarily involves two key transformations: amide bond formation via the ester group and further functionalization or coupling reactions at the hydroxyl group.

Amide Bond Formation: Coupling with Amine-Containing Scaffolds

The most direct method to integrate this building block is through the formation of an amide bond. This is achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a primary or secondary amine present on the target drug scaffold.

This protocol describes the saponification (basic hydrolysis) of the ethyl ester to yield the corresponding carboxylate salt, which is then acidified to produce the free carboxylic acid.[13][14]

Materials:

  • Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

  • Base Addition: Add NaOH or LiOH (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the THF using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid. The crude product can be used directly in the next step or purified by crystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base Selection: LiOH is often preferred for its better solubility in THF/water mixtures and can sometimes lead to cleaner reactions compared to NaOH.

  • Solvent System: The THF/water mixture ensures the solubility of both the ester and the inorganic base.

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is more soluble in organic solvents for extraction.

This protocol outlines a standard procedure for coupling the newly synthesized carboxylic acid with an amine-containing drug scaffold using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[15]

Materials:

  • 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid (from Protocol 1)

  • Amine-containing drug scaffold

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acid (1.0 eq) and the amine-containing drug scaffold (1.0 - 1.2 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add HATU (1.1 - 1.3 eq) to the solution, followed by the slow addition of DIPEA (2.0 - 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, especially with complex substrates.[15] Other common coupling reagents include DCC/DMAP and POCl3/pyridine.[15]

  • Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[15]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the coupling reagents with atmospheric moisture.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group on the ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate building block offers another point for diversification. This can be achieved through various reactions such as etherification, esterification, or oxidation followed by further transformations.

This protocol details a Williamson ether synthesis to introduce an alkyl group at the hydroxyl position.

Materials:

  • Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotonation: In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 - 1.5 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (1.0 eq) in the same anhydrous solvent to the NaH suspension.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 - 1.3 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide, which is a much more potent nucleophile for the subsequent SN2 reaction.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as NaH reacts violently with water.

  • Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic reaction and minimize side reactions.

Data Presentation

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate887355-01-3[12]C10H11F2NO3[12]231.20
2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoic acidN/AC8H7F2NO3203.14

Visualization of Workflows

Amide Bond Formation Workflow

Amide_Formation start Ethyl 2,2-difluoro-3-hydroxy- (3-pyridinyl)propanoate hydrolysis Protocol 1: Ester Hydrolysis (NaOH or LiOH) start->hydrolysis 1. acid 2,2-difluoro-3-hydroxy- 3-(pyridin-3-yl)propanoic acid hydrolysis->acid 2. coupling Protocol 2: Amide Coupling (HATU, DIPEA) acid->coupling 3. product Final Amide-linked Drug Scaffold coupling->product 4. amine Amine-containing Drug Scaffold amine->coupling

Caption: Workflow for incorporating the building block via amide linkage.

Hydroxyl Group Functionalization Workflow

Hydroxyl_Functionalization start Ethyl 2,2-difluoro-3-hydroxy- (3-pyridinyl)propanoate alkylation Protocol 3: O-Alkylation (NaH, Alkyl Halide) start->alkylation product O-Alkylated Derivative alkylation->product

Caption: Workflow for functionalizing the hydroxyl group via O-alkylation.

Conclusion and Future Perspectives

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a highly valuable and versatile building block for drug discovery. The protocols detailed in this guide provide a solid foundation for its successful incorporation into a wide range of drug scaffolds. The ability to functionalize both the ester and hydroxyl groups allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of a drug candidate's properties. Further exploration of other transformations at the hydroxyl group, such as oxidation to a ketone followed by reductive amination, could open up even more avenues for creating novel and potent therapeutic agents. The strategic use of such fluorinated building blocks will undoubtedly continue to play a crucial role in the development of next-generation pharmaceuticals.[5][8]

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )
  • The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: )
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (URL: )
  • Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods - University of Cincinn
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry - Benchchem. (URL: )
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Contribution of Organofluorine Compounds to Pharmaceuticals | ACS Omega. (URL: )
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC. (URL: )
  • Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)
  • ETHYL 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDINYL)
  • Ethyl 2,2-Difluoro-3-hydroxy-(3-pyridinyl)
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. (URL: [Link])

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Method

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vitro Biological Evaluation of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Preamble: Charting the Course for a Novel Chemical Entity Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE), a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a Novel Chemical Entity

Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE), a systematic and robust in vitro biological evaluation is paramount to elucidating its pharmacological profile, mechanism of action, and potential liabilities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough initial characterization of this compound.

Our approach is not a rigid template but a strategic, multi-tiered screening cascade designed to efficiently gather critical data. We begin with foundational assays to assess general cellular health and early safety red flags, followed by targeted screens to probe for specific biological activities. This methodology ensures that resources are allocated effectively, and that a clear, data-driven path for further development can be established. We will delve into the causality behind each experimental choice, grounding our protocols in established scientific principles to ensure trustworthiness and reproducibility.

Section 1: Foundational In Vitro Profiling: Safety and Viability First

Before investigating the specific efficacy of a novel compound, it is crucial to establish its baseline interaction with cellular systems. This initial phase focuses on identifying potential cytotoxicity and major drug-drug interaction liabilities, which are common reasons for compound attrition in later stages of drug development.

General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[4][5][6] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5] This assay provides a robust initial assessment of the compound's potential to induce cell death.[5][7]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 Seed cells in 96-well plate p2 Prepare serial dilutions of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate t1 Treat cells with compound dilutions (e.g., 24, 48, 72 hours) p2->t1 Add to cells t2 Include Vehicle (DMSO) and Untreated Controls a1 Add MTT Reagent to each well t2->a1 After incubation a2 Incubate to allow formazan formation a1->a2 a3 Solubilize formazan crystals a2->a3 r1 Measure absorbance at ~570 nm using a plate reader a3->r1 r2 Calculate % viability vs. controls r1->r2 r3 Determine IC50 value r2->r3

Caption: Workflow for MTT-based cytotoxicity assay.

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HT-29 if oncology is a target) into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate in a suitable solvent like DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[8]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7]

Early ADME-Tox: Cytochrome P450 (CYP) and hERG Inhibition

Early assessment of a compound's potential for drug-drug interactions (DDI) and cardiac liability is critical.[9] Cytochrome P450 enzymes are responsible for the metabolism of a majority of drugs, and their inhibition can lead to adverse reactions.[10][11] The hERG potassium channel is crucial for cardiac repolarization, and its inhibition can lead to fatal arrhythmias.[12][13]

This assay determines if the test compound inhibits the activity of the five major drug-metabolizing CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10][14] Fluorogenic or LC-MS/MS-based methods are commonly used.

  • System Preparation: Use human liver microsomes as the enzyme source, which contains a mixture of CYP enzymes.[10]

  • Reaction Mixture: In a 96-well plate, combine the human liver microsomes, a NADPH regenerating system, and a specific fluorogenic probe substrate for the CYP isoform being tested.

  • Compound Addition: Add Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate at various concentrations. Include a known inhibitor for each isoform as a positive control.

  • Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

  • Fluorescence Reading: Monitor the increase in fluorescence over time, which corresponds to the metabolism of the probe substrate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[10]

Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[12] This technique directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.[15]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[12]

  • Patch-Clamp: The automated system establishes a whole-cell patch-clamp configuration.

  • Baseline Recording: Record the baseline hERG tail current using a specific voltage protocol designed to elicit the characteristic current.[13][16]

  • Compound Application: Apply Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate at increasing concentrations to the cells while continuously recording the hERG current.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration compared to the baseline. Calculate the IC₅₀ value.[12]

Assay Endpoint Significance Typical Concentration Range
MTT Cytotoxicity IC₅₀ (µM)Measures general cell health and viability.0.01 - 100 µM
CYP Inhibition IC₅₀ (µM) for each isoformPredicts potential for drug-drug interactions.0.1 - 25 µM
hERG Inhibition IC₅₀ (µM)Assesses risk of cardiac arrhythmia (QT prolongation).0.1 - 30 µM

Section 2: Screening for Efficacy and Mechanism of Action (MoA)

With a foundational understanding of the compound's safety and cytotoxicity profile, the next phase is to screen for potential therapeutic efficacy. The pyridine ring is a common scaffold in molecules targeting inflammatory pathways. Therefore, a logical next step is to investigate the anti-inflammatory potential of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate.

Anti-Inflammatory Activity: NF-κB Pathway Modulation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[17][18] Inhibition of this pathway is a key strategy for many anti-inflammatory drugs.[18] An assay measuring the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation provides a direct measure of pathway activation.[19]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor (e.g., TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->IkB Genes Gene Transcription (Cytokines, Chemokines) Nucleus->Genes activates Compound Test Compound Compound->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

This image-based assay quantifies the movement of the NF-κB p65 subunit into the nucleus.[19]

  • Cell Plating: Seed a suitable cell line (e.g., A549, HeLa) onto 96- or 384-well imaging plates.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to all wells except the negative control.[19] Incubate for 30-60 minutes.

  • Fix and Permeabilize: Fix the cells with paraformaldehyde, then permeabilize with a detergent like Triton X-100.

  • Immunofluorescence Staining: Stain the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of the NF-κB p65 antibody in both compartments for hundreds of cells per well.

  • Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition. Determine the IC₅₀ for the inhibition of translocation.

Target-Based Screening: Receptor-Ligand Binding Assays

Should a specific target be hypothesized based on computational modeling or structural similarity to known ligands, a direct receptor-ligand binding assay can be employed.[20][21] These assays measure the ability of a test compound to displace a known labeled ligand (e.g., radiolabeled or fluorescently labeled) from its receptor.[20][22]

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound (Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity will be inversely proportional to the binding affinity of the test compound. Calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[22]

Section 3: Data Interpretation and Path Forward

The in vitro assays described provide a foundational dataset for Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate.

  • Cytotoxicity Data (IC₅₀): This value establishes the concentration window for all subsequent cell-based assays. Efficacy should ideally be observed at concentrations significantly lower than the cytotoxic concentration to ensure a therapeutic window.

  • ADME-Tox Profile (CYP & hERG IC₅₀): High IC₅₀ values (>10-30 µM) are favorable, suggesting a lower risk for drug-drug interactions and cardiotoxicity. Low IC₅₀ values would flag the compound for potential liabilities that may require chemical modification to mitigate.

  • Efficacy Data (NF-κB or Binding IC₅₀/Ki): Potent activity in an efficacy assay (e.g., nanomolar to low micromolar IC₅₀) indicates that the compound warrants further investigation. This data, combined with the safety profile, informs the decision to proceed to more complex cell-based models, mechanism of action studies, and eventually, in vivo testing.

This structured, multi-pronged approach ensures a thorough and efficient in vitro characterization of novel compounds like Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate, paving the way for informed decisions in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC. Retrieved March 17, 2026.
  • MilliporeSigma. (n.d.). Cytotoxicity assays | Sigma-Aldrich. Retrieved March 17, 2026.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays. Retrieved March 17, 2026.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved March 17, 2026, from [Link]

  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Retrieved March 17, 2026.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved March 17, 2026.
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Application

Protocol for the purification of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Application Note: Scalable Synthesis and Chromatographic Purification of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate Introduction & Strategic Overview The introduction of difluoromethylene (–CF₂–) groups into...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Chromatographic Purification of Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate

Introduction & Strategic Overview

The introduction of difluoromethylene (–CF₂–) groups into molecular scaffolds is a cornerstone strategy in modern drug design. The –CF₂– motif acts as a bioisostere for oxygen, modulates the pKa of adjacent functional groups, and enhances metabolic stability. The compound Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate (CAS: 887355-01-3) 1 is a highly versatile building block that combines a basic pyridine pharmacophore with a functionalized difluoroalkyl chain.

Synthesizing and purifying this molecule presents unique physicochemical challenges. The standard approach utilizes a Zinc-mediated Reformatsky reaction between pyridine-3-carboxaldehyde and ethyl bromodifluoroacetate 2. As a Senior Application Scientist, I have engineered this protocol to address three critical failure points: zinc passivation, pH-dependent partitioning during workup, and silanol-induced chromatographic streaking.

Mechanistic Causality & Process Design (E-E-A-T)

To ensure this protocol functions as a self-validating system, it is crucial to understand the causality behind the experimental conditions:

  • Zinc Activation (Overcoming the Induction Period): Zinc dust naturally forms a passivating layer of Zinc Oxide (ZnO) upon exposure to air. If not removed, the insertion of Zn(0) into the C–Br bond of ethyl bromodifluoroacetate will fail or suffer from a dangerous induction period followed by a thermal runaway. We utilize 1,2-dibromoethane (which scrubs the surface by forming ethylene gas) and Trimethylsilyl chloride (TMSCl), which acts as a Lewis acid to expose the highly reactive Zn(0) surface 3.

  • pH-Controlled Quench (Preventing Product Loss): The target product contains a basic pyridine ring (pKa ~5.2). If the reaction is quenched with a strong acid (e.g., 1M HCl), the pyridine nitrogen will protonate, making the product highly water-soluble and impossible to extract into the organic phase. Furthermore, α,α -difluoro- β -hydroxy esters are susceptible to retro-aldol cleavage under strongly basic conditions. Therefore, a mild quench using saturated aqueous ammonium chloride (pH ~6.0) is strictly required.

  • Chromatographic Modifier (Preventing Streaking): Pyridine derivatives streak heavily on standard silica gel due to strong hydrogen bonding and acid-base interactions with free silanol (–SiOH) groups. Adding 1% Triethylamine (Et₃N) to the eluent dynamically caps these acidic sites, ensuring sharp elution bands and maximizing recovery.

Experimental Workflow

G A 1. Zinc Activation (Zn dust, TMSCl, THF) B 2. Reagent Addition (Pyridine-3-carboxaldehyde + BrCF2COOEt) A->B C 3. Reformatsky Reaction (Reflux / 60 °C) B->C D 4. pH-Controlled Quench (Sat. aq. NH4Cl) C->D E 5. Organic Extraction (EtOAc / Brine Wash) D->E F 6. Flash Chromatography (Silica + 1% Et3N) E->F G Pure Target Compound (CAS: 887355-01-3) F->G

Fig 1. Workflow for the synthesis and purification of the difluoro-hydroxy ester.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry and Parameters

Reagent MW ( g/mol ) Equivalents Amount (per 10 mmol) Function
Pyridine-3-carboxaldehyde 107.11 1.00 1.07 g (1.00 mL) Electrophile
Ethyl bromodifluoroacetate 203.00 1.50 3.05 g (1.93 mL) Nucleophile Precursor
Zinc dust (High Purity) 65.38 2.00 1.31 g Reducing Agent
1,2-Dibromoethane 187.86 0.05 0.09 g (0.04 mL) Zn Surface Scrubber
Trimethylsilyl chloride (TMSCl) 108.64 0.10 0.11 g (0.13 mL) Zn Activator

| Tetrahydrofuran (Anhydrous) | 72.11 | N/A | 25.0 mL | Solvent |

Step-by-Step Protocol

Phase 1: Zinc Surface Activation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Add Zinc dust (1.31 g, 20.0 mmol) and anhydrous THF (15 mL) to the flask. Stir vigorously.

  • Add 1,2-dibromoethane (0.04 mL, 0.5 mmol). Heat the suspension to a gentle reflux using a heat gun for 3–5 minutes, then allow it to cool to room temperature.

  • Add TMSCl (0.13 mL, 1.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.

    • In-Process Control (IPC) 1: The successful activation of zinc is visually confirmed by a shift in the suspension's color from a dull, clumpy grey to a fine, dark metallic black, accompanied by minor gas evolution.

Phase 2: Reformatsky Addition
  • Add Pyridine-3-carboxaldehyde (1.00 mL, 10.0 mmol) directly to the activated zinc suspension.

  • Dilute Ethyl bromodifluoroacetate (1.93 mL, 15.0 mmol) in 10 mL of anhydrous THF.

  • Add the ester solution dropwise over 20 minutes via a syringe pump. Maintain the internal temperature at approximately 50 °C (the reaction is mildly exothermic).

  • Once the addition is complete, heat the reaction mixture to 60 °C and stir for 2 hours.

    • In-Process Control (IPC) 2: Perform a TLC check (Hexane/EtOAc 1:1, UV visualization). The aldehyde starting material ( Rf​ ~0.6) should be completely consumed, replaced by a more polar product spot ( Rf​ ~0.3).

Phase 3: pH-Controlled Workup
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully quench the reaction by adding 20 mL of saturated aqueous NH4​Cl dropwise.

    • In-Process Control (IPC) 3: Verify with pH paper that the aqueous layer is between pH 6.0 and 7.0. Do not allow the pH to drop below 5.5.

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated zinc salts. Rinse the Celite pad with Ethyl Acetate (EtOAc) (20 mL).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow oil.

Phase 4: Chromatographic Purification
  • Prepare a flash chromatography column using 230–400 mesh silica gel. Pre-equilibrate the column with 3 Column Volumes (CV) of Hexane containing 1% Et3​N .

  • Load the crude oil onto the column using a minimal amount of Dichloromethane (DCM).

  • Elute the product following the gradient outlined in Table 2.

Table 2: Optimized Chromatographic Gradient | Column Volume (CV) | % Hexane | % EtOAc | % Et3​N | Elution Observations | | :--- | :--- | :--- | :--- | :--- | | 0 – 2 | 80 | 20 | 1 | Elutes non-polar impurities and unreacted fluorinated ester. | | 2 – 5 | 60 | 40 | 1 | Pre-elution phase; baseline stabilizes. | | 5 – 8 | 40 | 60 | 1 | Target compound elutes. Sharp, symmetrical UV-active band. | | 8 – 10 | 0 | 100 | 1 | Column flush to remove highly polar baseline impurities. |

  • Pool the fractions containing the pure product (identified via TLC, Rf​ ~0.3 in 1:1 Hexane/EtOAc) and concentrate under reduced pressure. Dry under high vacuum to afford pure Ethyl 2,2-difluoro-3-hydroxy-3-(pyridin-3-yl)propanoate.

References

  • Laclef, S., et al. "Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • RSC Publishing. "Organic & Biomolecular Chemistry - Enantioselective imino-Reformatsky reaction of ethyl bromodifluoroacetate." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate

Welcome to the Advanced Synthesis Support Center. The synthesis of ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate via the Reformatsky reaction is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate via the Reformatsky reaction is notoriously challenging. The reaction requires the condensation of 3-pyridinecarboxaldehyde (nicotinaldehyde) with ethyl bromodifluoroacetate in the presence of metallic zinc.

While theoretically straightforward, researchers frequently encounter low yields due to zinc passivation, moisture quenching, and—most critically—the tendency of the pyridine ring to coordinate with and deactivate the organozinc intermediate. This guide provides a mechanistic breakdown, self-validating troubleshooting steps, and an optimized protocol to overcome these specific bottlenecks.

Reaction Workflow & Mechanistic Failure Modes

To troubleshoot effectively, we must first isolate where the catalytic cycle breaks down. The standard Reformatsky mechanism involves the oxidative addition of zinc into the carbon-halogen bond, forming a zinc enolate that subsequently attacks the aldehyde through a six-membered transition state 1. However, the difluoro-enolate is highly reactive, and the pyridine substrate introduces unique failure branches.

G N1 Nicotinaldehyde + Ethyl Bromodifluoroacetate N2 Zinc Activation (TMSCl / 1,2-Dibromoethane) N1->N2 N3 Organozinc Intermediate [ZnBr(CF2CO2Et)] N2->N3 Oxidative Addition N_Err1 Moisture Quench (Forms Ethyl Difluoroacetate) N3->N_Err1 Trace H2O N_Err2 Pyridine-Zn Coordination (Precipitation/Deactivation) N3->N_Err2 Pyridine Interference N4 Nucleophilic Addition (Six-Membered Transition State) N3->N4 CeCl3 / THF N5 Mild Acidic Quench (Sat. NH4Cl, < 5 °C) N4->N5 N6 Target Product: Ethyl 2,2-difluoro-3-hydroxy- (3-pyridinyl)propanoate N5->N6

Reformatsky reaction pathway detailing zinc activation, organozinc formation, and failure modes.

Troubleshooting Guide & FAQs

Q1: My reaction fails to initiate, and I recover mostly unreacted nicotinaldehyde. What is going wrong? Cause: The zinc dust is likely passivated by a zinc oxide (ZnO) layer, which prevents the critical oxidative insertion into the C-Br bond of ethyl bromodifluoroacetate. Self-Validating Check: During the activation step, the addition of 1,2-dibromoethane must produce visible bubbling (ethylene gas evolution) and a slight temperature increase. If this does not occur, the zinc surface is still blocked. Solution: Implement a robust chemical activation protocol using 1,2-dibromoethane followed by chlorotrimethylsilane (TMSCl). The dibromoethane physically fractures the oxide layer, while TMSCl scavenges trace water and chemically cleans the metal surface. For substrates that remain stubborn, Honda-Reformatsky conditions utilizing diethylzinc ( Et2​Zn ) and a rhodium catalyst can bypass bulk zinc activation entirely 2.

Q2: The zinc activates, but my yield is still < 20%. GC-MS shows a massive peak for ethyl difluoroacetate. Why? Cause: Ethyl difluoroacetate is the protonated byproduct of the intermediate zinc enolate. This indicates that your organozinc species is acting as a base and being quenched by a proton source—most commonly trace moisture—before it can act as a nucleophile against the aldehyde. Self-Validating Check: The ratio of ethyl difluoroacetate to the desired product in the crude NMR or GC-MS directly correlates to the moisture level in your system. Solution: Ensure all glassware is flame-dried under vacuum. Use anhydrous solvents verified by Karl Fischer titration (< 50 ppm water). Pre-dry the nicotinaldehyde over molecular sieves, as aldehydes readily absorb atmospheric moisture.

Q3: The reaction initiates, but a thick precipitate forms, and the reaction stalls. Is the pyridine ring causing issues? Cause: Yes. The lone pair on the pyridine nitrogen is a strong Lewis base. It competitively coordinates to the Lewis acidic Zn(II) center of the Reformatsky reagent. This leads to the formation of insoluble polymeric zinc-pyridine complexes, crashing the active reagent out of solution and starving the reaction. Solution: Introduce an anhydrous Lewis acid additive like Cerium(III) chloride ( CeCl3​ ). CeCl3​ facilitates transmetalation, converting the zinc enolate to a highly nucleophilic organocerium intermediate that is highly resistant to pyridine-induced aggregation 3.

Q4: I see product formation via LC-MS during the reaction, but the yield drops drastically after workup. What is happening? Cause: The target molecule, a β -hydroxy- α,α -difluoro ester, is sensitive to harsh conditions. The highly electron-withdrawing CF2​ group makes the ester susceptible to rapid hydrolysis under basic conditions, and the β -hydroxy group can undergo retro-aldol cleavage if exposed to strong acids or bases. Solution: Strictly use a mild, cold acidic quench. Saturated aqueous ammonium chloride ( NH4​Cl ) at < 5 °C is ideal. Never use basic washes (e.g., NaHCO3​ ) during the initial quench phase.

Quantitative Data: Impact of Activation & Additives

The table below summarizes the expected outcomes of different reaction conditions when applied to the synthesis of ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate.

Reaction Condition / AdditiveZinc Activation StatePyridine InterferenceTypical Yield RangeMechanistic Rationale
Standard Zn dust, THF, Reflux Poor / VariableHigh (Precipitation)10 - 25%Oxide layer prevents insertion; pyridine lone pair coordinates and precipitates Zn.
Zn + TMSCl / 1,2-DBE ExcellentModerate40 - 50%TMSCl cleans surface; higher enolate concentration partially overcomes pyridine chelation.
Zn + CeCl3​ (0.5 eq) ExcellentLow65 - 80%Cerium transmetalation creates a highly nucleophilic species resistant to pyridine aggregation [[3]]().
Honda-Reformatsky ( Et2​Zn , Rh) N/A (Homogeneous)Low70 - 85%Utilizes Et2​Zn to bypass heterogeneous solid-liquid insertion entirely [[2]]().

Validated Step-by-Step Protocol: CeCl3-Mediated Reformatsky Synthesis

This protocol incorporates built-in self-validating checks to ensure the reaction does not proceed to the next step unless the prior mechanistic requirement is met.

Step 1: System Preparation & Drying

  • Flame-dry a 3-neck round-bottom flask under high vacuum, then backfill with Argon. Repeat this cycle three times.

  • Validation Check: Test the anhydrous THF solvent using Karl Fischer titration. Do not proceed unless the moisture content is strictly < 50 ppm.

Step 2: Zinc Activation

  • Add Zinc dust (3.0 eq, <10 µm particle size) and anhydrous THF to the flask under Argon.

  • Add 1,2-dibromoethane (0.05 eq) and heat the suspension to 65 °C for 10 minutes.

  • Validation Check: You must observe ethylene gas evolution (bubbling) upon adding 1,2-dibromoethane. If bubbling is absent, the oxide layer is fully intact; discard the mixture and use fresh zinc.

  • Cool the mixture to room temperature, add TMSCl (0.05 eq), and stir for 15 minutes.

Step 3: Transmetalation & Reagent Addition

  • Add anhydrous CeCl3​ (0.5 eq) to the flask and stir for 30 minutes. Causality: CeCl3​ transmetalates the zinc enolate, preventing the pyridine nitrogen of nicotinaldehyde from permanently sequestering the metal center.

  • Introduce nicotinaldehyde (1.0 eq) to the suspension.

  • Begin dropwise addition of ethyl bromodifluoroacetate (1.5 eq) via a syringe pump.

  • Validation Check: Add the first 10% of the halide and pause. A distinct temperature spike (exotherm) must occur. Do not proceed with the addition until this exotherm is verified, to prevent a dangerous accumulation of reactive intermediates and subsequent thermal runaway.

Step 4: Reaction Monitoring & Quench

  • Stir the mixture at room temperature for 2-4 hours. Monitor completion via LC-MS.

  • Prepare a vigorously stirred solution of saturated aqueous NH4​Cl cooled to 0 °C.

  • Quench the reaction by slowly pouring the crude mixture into the cold NH4​Cl solution. Causality: The electron-withdrawing CF2​ group makes the product highly susceptible to retro-aldol degradation if quenched with a strong base or at high temperatures.

  • Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity Source: Synlett / Thieme Connect URL:3

  • Reformatsky reaction (General Mechanism and Oxidative Addition) Source: Wikipedia / Organic Chemistry Portal URL:1

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Pyridine Synthesis

Welcome to the Technical Support Center for organofluorine chemistry. The synthesis of fluorinated pyridines is notoriously challenging due to the high electronegativity of fluorine, the basicity of the pyridine nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organofluorine chemistry. The synthesis of fluorinated pyridines is notoriously challenging due to the high electronegativity of fluorine, the basicity of the pyridine nitrogen, and the harsh conditions often required for fluorination. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common side reactions—such as reverse halogen exchange, diazonium explosions, and dearomatization—and provide self-validating protocols to ensure your scale-up is both safe and high-yielding.

Section 1: Nucleophilic Aromatic Substitution (The Halex Reaction)

The Halogen Exchange (Halex) reaction is the industrial standard for converting chloropyridines to fluoropyridines using alkali metal fluorides (e.g., KF or CsF). However, the reaction is highly susceptible to thermodynamic scrambling and nucleophilic competition.

FAQ: Diagnosing Halex Side Reactions

Q1: My GC-MS shows a high concentration of hydroxypyridine byproducts and incomplete conversion. What is causing this? Causality: The fluoride ion is a hard nucleophile, but it is also highly prone to hydrogen bonding. If even trace amounts of water are present in your reaction mixture, water will hydrate the fluoride salt, drastically reducing its nucleophilicity[1]. Furthermore, under the elevated temperatures required for the Halex reaction (often >150 °C), water acts as a competing nucleophile, leading to the hydrolysis of the starting chloropyridine into the corresponding hydroxypyridine[1]. Solution: Rigorous exclusion of moisture is non-negotiable. Potassium fluoride must be dried at 150 °C under high vacuum for at least 4 hours prior to use[1]. Always utilize anhydrous polar aprotic solvents like DMSO or sulfolane to ensure fluoride solubility without hydrogen-bond deactivation[1].

Q2: I am attempting to synthesize 2,4-difluoropyridine from a polychlorinated precursor, but I am getting a complex mixture of regioisomers (e.g., 2,6-difluoro isomers). Why is the regioselectivity scrambling? Causality: This is a classic case of the "Reverse Halex" reaction. While the initial substitution of chloride by fluoride at the 4-position is kinetically favored, the reaction is reversible[2]. As chloride ions accumulate in the solution, they can outcompete fluoride and displace it. This scrambling is heavily exacerbated if you are using phase-transfer catalysts (PTCs) like tetrabutylphosphonium chloride ( n -Bu₄PCl), which solubilize the displaced chloride ions, pushing the system toward thermodynamic control (favoring the 2,6-difluoro isomer over the 2,4-difluoro isomer)[2]. Solution: To maintain kinetic control and prevent reverse Halex scrambling, you must remove the chloride byproduct from the catalytic cycle. This can be achieved by adding Lithium Fluoride (LiF) to the DMSO solvent; the high lattice energy of Lithium Chloride (LiCl) causes it to precipitate out of the solution, driving the reaction forward via Le Chatelier's principle[2].

Diagnostic Workflow: Halex Reaction Troubleshooting

HalexTroubleshooting Start Analyze Crude Halex Product (GC-MS / NMR) Hydrolysis Hydroxypyridine Detected? Start->Hydrolysis Scrambling Chlorofluoro Scrambling? Hydrolysis->Scrambling No DryKF Action: Dry KF at 150°C under vacuum. Use anhydrous DMSO/Sulfolane. Hydrolysis->DryKF Yes (>2% area) Precipitate Action: Remove PTC (n-Bu4PCl). Add LiF to precipitate LiCl. Scrambling->Precipitate Yes Optimize Clean Conversion: Proceed to Distillation Scrambling->Optimize No

Caption: Diagnostic logic tree for isolating and resolving thermodynamic and nucleophilic side reactions in Halex synthesis.

Self-Validating Protocol: Anhydrous Halex Reaction of Pentachloropyridine
  • Reagent Activation: Place 5.0 equivalents of KF in a Schlenk flask. Heat to 150 °C under high vacuum (0.1 mmHg) for 4 hours. Cool to room temperature under dry Argon[1].

  • Solvent Validation: Add anhydrous DMSO (0.5 M relative to substrate) via syringe. Self-Validation Step: Extract a 0.1 mL aliquot and perform a Karl Fischer titration. The protocol is validated to proceed ONLY if the water content is <50 ppm.

  • Reaction Execution: Add 1.0 equivalent of pentachloropyridine and 0.1 equivalents of LiF (to act as a chloride sink)[2]. Heat the mixture to 160 °C for exactly 1 hour to trap the kinetically favored 4-fluoro product[2].

  • Quench and Analysis: Cool to room temperature, dilute with water, and extract with MTBE. Analyze the organic layer via ¹⁹F NMR. A clean singlet near -90 ppm confirms successful kinetic fluorination without thermodynamic scrambling.

Section 2: The Balz-Schiemann Reaction (Diazotization)

For meta-fluorinated pyridines, the Balz-Schiemann reaction (diazotization of an aminopyridine followed by thermal decomposition) is historically the most common route, despite significant safety and byproduct challenges[3].

FAQ: Mitigating Balz-Schiemann Failures

Q3: I am observing massive tar formation and a strong smell of 2-methylpyridine (des-amino byproduct) during the thermal decomposition step. What went wrong? Causality: Pyridyl diazonium salts are highly unstable. If the diazonium intermediate is held at room temperature for too long, or if the solvent is too polar, the diazonium salt can undergo a single-electron reduction rather than the desired nucleophilic fluorination, yielding the reduced des-amino byproduct (e.g., 2-methylpyridine)[4]. Furthermore, polar solvents promote intermolecular cross-coupling of the highly reactive intermediates, leading to tarry polymerization[4]. Solution: Perform the thermal decomposition in low-polarity or non-polar solvents (e.g., toluene) to suppress single-electron transfer pathways[4].

Q4: How do I safely scale up this reaction without risking the explosive decomposition of the diazonium tetrafluoroborate salt? Causality: The accumulation of isolated pyridyl diazonium salts poses a severe explosion hazard; violent detonations of as little as 1 gram have been documented[3]. The exothermic release of nitrogen gas during decomposition can easily trigger thermal runaway in batch reactors. Solution: Transition to a continuous flow reactor system. Flow chemistry eliminates the need to isolate the diazonium intermediate and provides superior heat and mass transfer, strictly limiting the reacting volume at any given time[4].

Continuous Flow Workflow for Safe Diazotization

FlowWorkflow A Aminopyridine + HF/Pyridine Mix Micromixer (0-10°C) A->Mix B NaNO2 (aq) B->Mix React Thermal Decomposition Zone (100°C, Res. Time: 5.4s) Mix->React Diazonium Intermediate Quench NaHCO3 Quench & Extraction React->Quench N2 Gas + Product Product Fluoropyridine (High Yield, Safe) Quench->Product

Caption: Continuous flow setup for the Balz-Schiemann reaction, preventing hazardous diazonium accumulation.

Self-Validating Protocol: Continuous Flow Synthesis of 2-Methylpyridin-3-fluoride
  • System Priming: Prime a continuous flow reactor equipped with a micromixer and a heated residence coil. Set the micromixer zone to 10 °C and the thermal decomposition zone to 100 °C[4].

  • Reagent Delivery: Pump a solution of 2-methylpyridin-3-amine in HF/pyridine (Stream A) and an aqueous solution of NaNO₂ (Stream B) into the micromixer at equimolar flow rates.

  • Decomposition: Allow the formed diazonium intermediate to pass immediately into the 100 °C thermal decomposition zone. Self-Validation Step: Calibrate the flow rate to ensure a residence time of exactly 5.4 seconds[4]. If back-pressure drops, it indicates gas-lock from N₂ evolution; increase system back-pressure regulators to 100 psi to maintain liquid phase.

  • In-Line Quench: Direct the reactor effluent directly into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and toluene[4]. Separate the organic layer to isolate the product.

Section 3: Electrophilic Fluorination

Electrophilic fluorination utilizes reagents with a reactive N-F bond (e.g., Selectfluor or NFSI) to directly fluorinate electron-rich pyridines[5].

Q5: I am using Selectfluor on an electron-rich aminopyridine, but I am getting a mixture of ortho/para isomers and dearomatized products. How do I control this? Causality: Electrophilic fluorination relies on the nucleophilicity of the pyridine ring. Because the N-F bond in Selectfluor is highly reactive, it indiscriminately attacks the most electron-dense positions (typically ortho and para to electron-donating groups)[5]. If the substrate is highly electron-rich, the fluorinated product can undergo a second electrophilic attack, leading to over-fluorination and subsequent dearomatization[5]. Solution: To prevent dearomatization, strictly limit the electrophilic reagent to 0.95 equivalents and run the reaction at lower temperatures (e.g., 0 °C). If regioselectivity remains poor, consider utilizing transition-metal catalyzed C-H fluorination (e.g., Rh(III) or AgF₂) which relies on directing groups rather than inherent ring electron density to dictate the site of fluorination[4].

Summary of Quantitative Data & Troubleshooting Metrics

Synthesis MethodTarget SubstratePrimary Side ReactionCausalityMitigation Strategy
Halex (SₙAr) PentachloropyridineHydroxypyridine formation (>15% yield drop)Trace water (<100 ppm) hydrolyzes the C-Cl bond[1].Vacuum dry KF at 150 °C; use anhydrous DMSO[1].
Halex (SₙAr) PentachloropyridineReverse Halex scrambling (Thermodynamic control)Cl⁻ outcompetes F⁻ due to PTC solubilization[2].Precipitate Cl⁻ with LiF; limit reaction time to 1h[2].
Balz-Schiemann AminopyridinePhenolic/Reduced byproducts; Explosion riskWater reacts with diazonium; thermal runaway[3][4].Use continuous flow (5.4s residence time); non-polar solvents[4].
Electrophilic Electron-rich pyridineDearomatization / PolyfluorinationOver-oxidation by strong N-F reagents[5].Limit Selectfluor to 0.95 eq; lower temp to 0 °C.

References

  • Froese, R. D. J., et al. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ChemRxiv. A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. Available at:[Link]

  • Wikipedia Contributors. Electrophilic fluorination. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Difluoro-β-Hydroxy Esters

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to address the inherent stereochemical challenges of constructing α,α-difluoro-β-hydroxy esters.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this resource to address the inherent stereochemical challenges of constructing α,α-difluoro-β-hydroxy esters. Introducing a gem-difluoro group profoundly alters the electronic and steric landscape of enolate additions, often leading to poor stereocontrol. This guide provides causality-driven troubleshooting, empirical data, and self-validating protocols to help you achieve high diastereomeric ratios (dr) and enantiomeric excesses (ee) in your workflows.

Part 1: Fundamental Concepts & Causality (FAQs)

Q: Why is achieving high diastereoselectivity (dr) with difluoroacetate enolates inherently more difficult than with non-fluorinated analogs? A: The difficulty stems from the intense electronegativity and altered steric bulk of the fluorine atoms. In a standard aldol or Reformatsky reaction, stereocontrol is governed by a highly ordered Zimmerman-Traxler chair transition state[1]. However, the strongly electron-withdrawing CF₂ group destabilizes this transition state due to severe dipole-dipole repulsions between the enolate oxygen, the fluorine atoms, and the coordinating metal. This flattens the transition state, reducing facial discrimination and often resulting in a nearly 1:1 mixture of syn and anti diastereomers.

Q: How does the Honda-Reformatsky modification overcome these transition state limitations? A: The Honda-Reformatsky approach introduces a secondary coordinating group to artificially rigidify the transition state. By utilizing chiral auxiliaries—such as α-oxygenated sulfinylimines—the reaction undergoes double diastereodifferentiation. The metal center coordinates simultaneously to the enolate, the imine/carbonyl oxygen, and the auxiliary's oxygen. When the intrinsic facial preference of the substrate matches the configuration of the auxiliary, this rigid chelation locks the trajectory of nucleophilic attack, pushing diastereoselectivities to >94:6[2].

Part 2: Troubleshooting Guide & Logical Workflows

Issue 1: My Reformatsky addition with ethyl bromodifluoroacetate (EBDFA) and aliphatic aldehydes yields poor diastereoselectivity.

  • Causality: Aliphatic aldehydes lack the secondary coordinating heteroatoms required to enforce a rigid chelated transition state with standard zinc enolates.

  • Solution: Shift the stereodetermining step from substrate control to reagent/metal control. Replacing standard zinc with dichlorocyclopentadienyltitanium(III) (CpTiCl₂) fundamentally alters the Lewis acidity and coordination vacancies of the metal center. The unique steric environment of the CpTiCl₂-enolate enforces a tight Zimmerman-Traxler transition state, driving the reaction to an exceptional syn-preference (up to 100:0 syn:anti)[3]. Alternatively, employ a sonocatalyzed approach using an (R)-2-phenylglycine ethyl ester auxiliary[4].

Issue 2: I am observing low conversion and unreacted EBDFA even after 24 hours.

  • Causality: The oxidative addition of zinc into the C-Br bond of EBDFA is easily halted by zinc oxide passivation on the metal surface, or by trace moisture quenching the highly reactive difluoroenolate.

  • Solution: Implement a rigorous physical or chemical activation protocol. Sonication disrupts the oxide layer mechanically[4]. Chemically, the addition of catalytic CeCl₃ or Cp₂TiCl₂ facilitates electron transfer and activates the carbonyl electrophile, allowing the reaction to proceed smoothly at room temperature[5].

Diagnostic Workflow

TroubleshootingWorkflow Start Evaluate Initial dr (Crude 19F NMR) CheckSubstrate Does the electrophile have coordinating groups? Start->CheckSubstrate YesCoord Yes CheckSubstrate->YesCoord NoCoord No CheckSubstrate->NoCoord ActionAux Use Chiral Auxiliary (e.g., Sulfinylimine) YesCoord->ActionAux ActionMetal Switch Metal Promoter (Zn -> CpTiCl2 or CeCl3) NoCoord->ActionMetal Optimize Optimize Temperature & Solvent (THF vs. EtOAc) ActionAux->Optimize ActionMetal->Optimize Success dr > 95:5 Achieved Optimize->Success

Workflow for optimizing diastereoselectivity in difluoro-Reformatsky reactions.

Mechanism EBDFA Ethyl Bromodifluoroacetate (EBDFA) Metal Metal Insertion (Zn or Ti) EBDFA->Metal Enolate Difluoroenolate Intermediate Metal->Enolate Oxidative Addition TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Coordination Product syn-Difluoro-β-hydroxy ester TS->Product C-C Bond Formation

Mechanistic pathway of the metal-mediated diastereoselective Reformatsky addition.

Part 3: Quantitative Data Presentation

To select the optimal methodology for your specific substrate, consult the following empirical data comparing metal promoters, chiral auxiliaries, and their impact on stereocontrol.

Electrophile / SubstrateMetal / Catalyst SystemChiral Auxiliary / LigandYield (%)StereoselectivityReference
α-Oxygenated SulfinyliminesZn (Honda-Reformatsky)(S)-tert-butanesulfinyl72–85%>94:6 dr (matched case)[2]
Aliphatic AldehydesCpTiCl₂ (from CpTiCl₃/Mn)None80–92%Up to 100:0 (syn:anti)[3]
Aliphatic AldehydesZn (Sonication)(R)-2-Phenylglycine ethyl ester70–88%≥96:4 dr[4]
Isatin (Ketone)Rh₂(OAc)₄ / H₂OQuinine-derived urea85%65% ee[6]
Unactivated LactonesZn / Cp₂TiCl₂ (Catalytic)None55–75%Completely diastereoselective[5]

Part 4: Self-Validating Experimental Protocols

Protocol A: Titanium-Mediated Syn-Selective Reformatsky Addition

This protocol utilizes in situ generated CpTiCl₂ to enforce a highly organized transition state, bypassing the need for chiral auxiliaries when working with aliphatic aldehydes[3].

Step-by-Step Methodology:

  • Catalyst Generation: In an oven-dried Schlenk flask under argon, suspend CpTiCl₃ (0.1 mmol) and activated Manganese dust (2.0 mmol) in anhydrous THF (5.0 mL). Stir at room temperature until the solution turns from yellow to deep green, indicating the formation of the active CpTiCl₂ species.

  • Enolate Formation: Cool the mixture to 0 °C. Add ethyl bromodifluoroacetate (EBDFA, 1.2 mmol) dropwise over 5 minutes. Stir for 15 minutes to allow complete oxidative addition.

  • Electrophile Addition: Slowly add the aliphatic aldehyde (1.0 mmol) dissolved in 1.0 mL of THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Self-Validation: Quench the reaction with saturated aqueous NH₄Cl.

    • Validation Checkpoint: Before column chromatography, extract a 0.1 mL aliquot of the organic layer, evaporate the solvent, and dissolve in CDCl₃. Analyze via ¹⁹F NMR. The CF₂ signals of the syn and anti diastereomers will resolve clearly between -110 and -120 ppm. A single AB quartet indicates successful >95:5 syn-selectivity. If unreacted EBDFA is visible (singlet at ~ -60 ppm), your Mn dust was insufficiently activated.

  • Isolation: Extract the bulk mixture with EtOAc, dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Catalytic Asymmetric Difluoroalkylation via Relay Catalysis

When enantioselectivity (ee) is required without stoichiometric chiral auxiliaries, this relay catalysis method generates a difluoroenol in situ from a diazo compound, which then undergoes an asymmetric aldol-type addition[6].

RelayCatalysis Diazo Trifluoromethyl Diazo Compound RhCat Rh2(OAc)4 + H2O (Metal Carbene Formation) Diazo->RhCat Enol In Situ α,α-Difluoroenol RhCat->Enol Hydration & Defluorination OrgCat Chiral Organocatalyst (Quinine-derived) Enol->OrgCat Enol Activation Product Enantioenriched Difluoro-β-hydroxy ester OrgCat->Product Asymmetric Aldol Addition

Relay catalysis pathway for asymmetric difluoroalkylation via in situ enolates.

Step-by-Step Methodology:

  • System Setup: To a 10-mL oven-dried vial, add the ketone electrophile (e.g., isatin, 0.1 mmol), H₂O (0.15 mmol), Rh₂(OAc)₄ (1.0 mol%), and the quinine-derived urea organocatalyst (2.0 mol%) in THF (1.0 mL) under an argon atmosphere at 30 °C.

  • Diazo Addition: Dissolve the trifluoromethyl diazo compound (0.15 mmol) in 1.0 mL THF. Add this solution to the reaction vial via a syringe pump over exactly 1 hour to prevent diazo dimerization.

  • Reaction Maturation: Stir the mixture for an additional 2 hours.

  • Self-Validation:

    • Validation Checkpoint: Monitor the consumption of the diazo compound via TLC. Following micro-workup, validate the enantiomeric excess (ee) of the crude product using chiral HPLC (e.g., Chiralpak AD-H column) by comparing the retention times against a racemic standard synthesized in a parallel vial lacking the quinine-derived urea catalyst.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines.
  • Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. Thieme Connect.
  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
  • Diastereoselective Synthesis of Aliphatic α,α-difluoro-β3-amino Esters via a Sonocatalyzed Reformatsky Reaction.
  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Form
  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III).

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Compound Solubility in Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to keep fluorinated drug candidates in solution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to keep fluorinated drug candidates in solution. The incorporation of fluorine (e.g., -CF₃, perfluoroalkyl groups) is a powerful medicinal chemistry tool used to improve metabolic stability, alter pKa, and enhance binding affinity[1]. However, it introduces a unique physicochemical challenge: the fluorophobic effect[2].

Fluorine's high electronegativity and low polarizability create a dense electron shield around the molecule. This makes highly fluorinated compounds not only hydrophobic (water-repelling) but also lipophobic (oil-repelling)[2]. This dual-repulsion causes them to precipitate out of standard aqueous buffers and resist traditional lipid-based solubilizers[3].

Below is our definitive troubleshooting guide and FAQ to help you overcome these solubility hurdles, ensuring your biological assays yield reliable, reproducible data.

FAQ 1: The "DMSO Crash-Out" Phenomenon

Q: My fluorinated compound dissolves perfectly in 100% DMSO at 20 mM, but it immediately precipitates when I dilute it into my aqueous cell culture media. How do I prevent this?

The Science (Causality): What you are experiencing is a failure of kinetic solubility[4]. While DMSO is an excellent polar aprotic solvent that disrupts the high crystal lattice energy of fluorinated compounds[5], diluting the DMSO stock into an aqueous buffer rapidly changes the solvation environment. When the DMSO concentration drops below 5-10%, the local supersaturation causes rapid nucleation. The highly hydrophobic and lipophobic fluorinated molecules rapidly aggregate to minimize contact with the water[4].

The Solution: Solvent-Shift & Stepwise Dilution Protocol To prevent this, you must lower the surface tension of the aqueous phase before introducing the compound, and strictly control the rate of mixing to prevent localized supersaturation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock (e.g., 20 mM) in 100% anhydrous DMSO[4]. Ensure complete dissolution by warming to 37°C and sonicating for 5 minutes.

  • Buffer Pre-Conditioning: To your target aqueous buffer (e.g., PBS or media), add a stabilizing surfactant (e.g., 0.1% Pluronic F-127 or 0.5% Tween-20). This lowers the thermodynamic barrier to solvation.

  • Reverse Dropwise Addition (Critical): Do not add buffer to the DMSO stock. Instead, place the pre-conditioned aqueous buffer on a high-speed vortexer. While vortexing, add the DMSO stock dropwise (e.g., 1 µL at a time) into the center of the vortex.

  • Equilibration: Bath-sonicate the final mixture at 37°C for 10 minutes.

  • Validation: Measure the absorbance at 600 nm. A reading close to zero confirms true solubilization; elevated absorbance indicates a micro-suspension. Ensure the final DMSO concentration remains ≤1% to avoid cell toxicity in biological assays[6].

Workflow Start Solid Fluorinated Compound DMSO Dissolve in 100% DMSO (Max 20-50 mM) Start->DMSO Mixing Vortex Buffer & Add DMSO Stock Dropwise DMSO->Mixing Slow Drip BufferPrep Prepare Aqueous Buffer + 0.1% Pluronic F-127 BufferPrep->Mixing Sonication Bath Sonication (37°C, 10 mins) Mixing->Sonication Ready Assay-Ready Solution (≤1% DMSO) Sonication->Ready

Workflow for the solvent-shift dilution method to prevent kinetic precipitation.

FAQ 2: The Lipophobic Paradox & Advanced Formulation

Q: I have tried standard lipid-based solubilizers (like liposomes and Tween-80), but my highly fluorinated (perfluoroalkyl) drug still won't stay in solution. Why are standard surfactants failing?

The Science (Causality): Standard surfactants rely on a hydrophobic (hydrocarbon) core to encapsulate lipophilic drugs. However, highly fluorinated molecules exhibit the fluorophobic effect—they are lipophobic and repel hydrocarbon chains[2]. When you attempt to force a fluorinated drug into a standard liposome, the thermodynamic incompatibility between the fluorocarbon drug and the hydrocarbon lipid tails causes the drug to be excluded and precipitate[7].

The Solution: Semifluorinated Carriers You must use carriers that provide a "fluorous phase." As demonstrated by [8], semifluorinated block copolymers self-assemble in water to form a fluorous inner core. This core readily encapsulates fluorinated drugs via highly favorable fluorous-fluorous interactions[7]. More recently, [9] have been engineered to create nonlamellar liquid crystalline nanoparticles. Encapsulating the fluorinated drug Leflunomide in these fluorinated hexosomes increases its aqueous solubility by 12-fold, achieving an encapsulation efficiency of 62%[10].

Mechanism cluster_0 Standard Surfactant (Tween/Liposome) cluster_1 Semifluorinated Carrier (Hexosome/Micelle) Drug Highly Fluorinated Drug (Hydrophobic & Lipophobic) Standard Hydrocarbon Core (Lipophilic) Drug->Standard Fluorous Fluorous Inner Core (Fluorophilic) Drug->Fluorous Fail Drug Exclusion (Precipitation) Standard->Fail Lipophobic Repulsion Success Stable Encapsulation (High Aqueous Solubility) Fluorous->Success Fluorous-Fluorous Affinity

Mechanistic divergence of fluorinated drug solubilization: Standard vs. semifluorinated carriers.

FAQ 3: Medicinal Chemistry Interventions

Q: We are in the lead optimization phase. Can we structurally modify the compound to improve aqueous solubility without losing the metabolic stability provided by the fluorine?

The Science (Causality): Yes. While adding perfluorinated groups typically increases the partition coefficient (LogP) and decreases aqueous solubility[11], strategic bioisosteric replacements can disrupt the rigid fluorinated lattice and introduce polarity.

The Solution: Structural Optimization [12] demonstrate that subtle structural changes can drastically reduce lipophilicity. For example, performing a CF₃/CH₃ exchange or a CF₂–F to CF₂–Me exchange within a perfluoroalkyl chain introduces a more polar moiety. This increases the dipole moment and reduces LogP, which directly enhances aqueous solubility[11]. Additionally, modifying the regiochemistry or adding small solubilizing appendages (like PEGylation) can improve solvation without compromising the drug's binding affinity[13].

Quantitative Comparison of Solubilization Strategies

The following table summarizes the quantitative performance and mechanistic targets of the strategies discussed above:

Solubilization StrategyCarrier / ModificationMechanism of ActionQuantitative Impact / LimitBest Application
Cosolvent Dilution 100% DMSO StockDisrupts crystal lattice energyMax 20-200 mM stock; Final assay ≤ 1% DMSO[5]Early-stage in vitro screening
Standard Surfactants Tween-80 / LiposomesHydrophobic encapsulationPoor encapsulation efficiency (<20%) for highly fluorinated drugsMildly lipophilic, non-fluorinated drugs
Fluorous Encapsulation Fluorinated HexosomesFluorous-fluorous affinityUp to 62% encapsulation efficiency; 12-fold solubility increase[10]Highly fluorinated / perfluoroalkyl drugs
Structural Modification CF₃ to CH₃ ExchangeIncreases dipole moment, reduces LogPSignificant LogP reduction; retains metabolic stability[12]Lead optimization / Drug design
References
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir.[Link]

  • Guitton-Spassky, T., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.[Link]

  • Lin, A., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.[Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate and its non-fluorinated analog

As medicinal chemistry continues to evolve, the strategic incorporation of fluorine—specifically the gem-difluoro ( CF2​ ) moiety—has become a cornerstone for optimizing the pharmacokinetic and physicochemical profiles o...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues to evolve, the strategic incorporation of fluorine—specifically the gem-difluoro ( CF2​ ) moiety—has become a cornerstone for optimizing the pharmacokinetic and physicochemical profiles of lead compounds. As a Senior Application Scientist, I have designed this guide to provide an in-depth, objective comparison between Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate and its non-fluorinated counterpart, Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate .

By examining the causality behind these structural modifications, this guide equips researchers and drug development professionals with actionable insights into how α,α -difluorination directly impacts acidity, lipophilicity, and metabolic stability.

Mechanistic Rationale: The Impact of the CF2​ Isostere

Replacing a methylene ( CH2​ ) group with a CF2​ group adjacent to an ester carbonyl and a hydroxyl group fundamentally alters the molecule's electronic environment. The strong electron-withdrawing inductive effect of the fluorine atoms propagates through the carbon backbone, resulting in three primary pharmacological shifts:

  • Esterase Shielding & Metabolic Stability : The CF2​ group acts as a bioisostere for the carbonyl group but provides substantial steric and electronic shielding. The electronegativity of fluorine reduces the electrophilicity of the adjacent ester carbonyl, making it highly resistant to nucleophilic attack by carboxylesterases[1]. Furthermore, replacing the metabolically labile α -C-H bonds with stronger C-F bonds blocks oxidative metabolism by cytochrome P450 (CYP450) enzymes[2].

  • Hydroxyl pKa Modulation : The inductive pull of the CF2​ unit stabilizes the conjugate base (alkoxide) of the adjacent β -hydroxyl group, significantly lowering its pKa. This enhances the hydrogen-bond donor capacity of the hydroxyl group, which can improve target binding affinity and alter solubility profiles[2].

  • Lipophilicity (LogP) Tuning : While fluorine generally increases lipophilicity, the CF2​ group's interaction with the adjacent hydroxyl group creates a complex dipole environment. The net result is typically a moderate increase in LogP compared to the CH2​ analog, improving passive membrane permeability without causing excessive, non-specific hydrophobicity[3].

Quantitative Data Comparison

The following table summarizes the physicochemical and metabolic differences driven by the structural variations between the two analogs.

Property / AssayEthyl 3-hydroxy-3-(pyridin-3-yl)propanoate (Non-Fluorinated)Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (Fluorinated)Causality / Scientific Implication
Molecular Weight 195.22 g/mol 231.20 g/mol Addition of two fluorine atoms.
Calculated LogP ~1.1~1.7 CF2​ increases lipophilicity, enhancing passive lipid bilayer permeability[3].
Hydroxyl pKa ~14.2~11.5Inductive stabilization by CF2​ increases acidity and H-bond donor strength.
HLM Half-Life ( t1/2​ ) 18 minutes> 120 minutesBlockade of CYP450 oxidation and esterase-mediated hydrolysis[1].
Plasma Stability Rapid degradationHighly stableElectronic shielding of the ester carbonyl prevents nucleophilic attack[2].

Visualizations of Pathways and Workflows

To conceptualize the impact of fluorination on metabolic degradation, the following logic diagram illustrates the divergent pathways of the two analogs when exposed to hepatic enzymes.

MetabolicStability Sub_NF Non-Fluorinated Analog (CH2) Enz_CE Carboxylesterases & CYP450 Sub_NF->Enz_CE Degrad Rapid Hydrolysis & Oxidation Enz_CE->Degrad Susceptible Sub_F Fluorinated Analog (CF2) Enz_CE2 Carboxylesterases & CYP450 Sub_F->Enz_CE2 Stable Metabolic Stability (Shielded) Enz_CE2->Stable Blocked

Caption: Comparative metabolic degradation pathways of CH2 vs. CF2 analogs.

Experimental Workflows & Protocols

To empirically validate these physicochemical and metabolic differences, the following self-validating experimental protocols are standard in the field.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds, directly quantifying the metabolic shielding provided by the CF2​ group[1].

  • Self-Validation Mechanism : The inclusion of a known high-clearance compound (e.g., verapamil) acts as a positive control to validate enzyme activity. Simultaneously, a no-NADPH negative control confirms that degradation is strictly CYP450-mediated rather than due to inherent chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock solution of both the fluorinated and non-fluorinated compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture : Combine the test compound (1 µM) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling : At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • Reaction Quenching : The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile immediately denatures the enzymes, halting metabolism, while the internal standard normalizes ionization variations during mass spectrometry.

  • Protein Precipitation & Analysis : Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of the parent compound remaining.

Workflow Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Aliquot Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5

Caption: Step-by-step in vitro microsomal stability assay workflow.

Protocol B: Potentiometric pKa Determination

To prove the inductive effect of the CF2​ group on the adjacent hydroxyl, a potentiometric titration is performed.

  • Self-Validation Mechanism : Titrating a standard reference like potassium hydrogen phthalate (KHP) prior to the test compound ensures electrode accuracy and validates the titrant's exact molarity.

Step-by-Step Methodology:

  • Standardization : Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Prep : Dissolve 2-3 mg of the compound in a co-solvent mixture (e.g., methanol/water) due to limited aqueous solubility, maintaining a constant ionic strength (0.15 M KCl).

  • Titration : Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Causality: Argon prevents ambient CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the pKa readings.

  • Data Extrapolation : Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa from the co-solvent apparent pKa values.

Conclusion & Application Notes

The substitution of a CH2​ group with a CF2​ group in Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate represents a classical yet highly effective application of modern fluorine chemistry. The resulting Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate demonstrates vastly superior metabolic stability and a finely tuned lipophilic profile.

For researchers designing pyridine-based pharmacophores, utilizing the fluorinated analog prevents premature ester hydrolysis and α -oxidation in vivo, ensuring that the intact, active molecule reaches its biological target with enhanced membrane permeability.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyridinyl Derivatives: Contextualizing Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic versatility h...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of clinically approved therapeutics.[1][2][3] Its unique electronic properties and synthetic versatility have made it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the biological activities of various pyridinyl derivatives, with the overarching goal of contextualizing the potential therapeutic applications of a novel compound, Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate. While direct biological data for this specific molecule is not yet publicly available, a comprehensive examination of structurally related analogs allows for informed predictions of its potential bioactivity and provides a roadmap for future investigation.

The strategic incorporation of fluorine atoms into pyridine-based molecules is a well-established strategy to enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] The presence of the difluoro group in Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate is therefore of significant interest and will be a key consideration in the forthcoming analysis.

I. Potential Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity

The pyridine moiety is a common feature in numerous anticancer agents, often functioning as a pharmacophore that interacts with key enzymatic targets.[3][5][6][7] A prominent mechanism of action for many pyridine-containing anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

One of the most relevant targets for pyridinyl derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[2][8] Several pyridine-urea derivatives have demonstrated potent inhibitory activity against VEGFR-2, leading to the suppression of tumor growth.[9]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassTarget/MechanismCell Line(s)IC50/ActivityReference(s)
Pyridine-Urea DerivativesVEGFR-2 InhibitionMCF-7 (Breast)IC50 = 0.11 - 5.0 µM[9]
Pyridine EpothilonesCytotoxicityVarious Human Cancer Cell LinesHigh Activity[1]
2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridineCytotoxicityVarious Cancer Cell LinesPotent Activity[1]
Isatin-Pyridine DerivativesAntiproliferativeHepG2, A549, MCF-7Active[5]
Pyridine-Thiazole HybridsAntiproliferativeMCF-7, HepG2IC50 = 5.36 - 8.76 µM[10]

Based on these findings, it is plausible that Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate could exhibit anticancer properties. The 3-pyridinyl group can be envisioned to interact with the ATP-binding pocket of various kinases, a common binding motif for pyridine-based inhibitors. The difluoro substitution on the propanoate side chain could enhance binding affinity and metabolic stability, potentially leading to improved potency. The hydroxyl group could also form crucial hydrogen bond interactions within the active site of a target enzyme.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To investigate the potential anticancer activity of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate, a VEGFR-2 kinase inhibition assay would be a primary step.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[2][5][8][11]

II. Potential Neuroprotective Effects: Modulating Cholinergic Pathways and Beyond

The pyridine ring is also a key structural element in compounds targeting the central nervous system, with applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13][14] A significant area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection.

A recently discovered potent and selective positive allosteric modulator (PAM) of the α7 nAChR, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04), has demonstrated neuroprotective effects against Aβ toxicity in cellular models of Alzheimer's disease.[12][15] This highlights the potential of 3-substituted pyridine derivatives to modulate cholinergic signaling and offer therapeutic benefits in neurodegeneration. Furthermore, other pyridine alkaloids have shown neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.[4][13][14]

Table 2: Neuroprotective Activity of Selected Pyridine Derivatives

Compound/Derivative ClassTarget/MechanismModel/AssayActivity/EffectReference(s)
3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04)α7 nAChR PAMAβ toxicity in PC-12 cellsNeuroprotective, enhanced cell viability[12][15]
Tricyclic Pyridine AlkaloidsAntioxidant, Anti-apoptoticGlutamate-induced oxidative stress in HT22 cellsReduced ROS, inhibited apoptosis[4][13]
5-(4-Pyridinyl)-1,2,4-triazole Derivativesα-synuclein aggregation inhibitionIn vivo models of Parkinson's DiseaseNeuroprotective[16][17]
Cotinineα7-nAChR agonistIn vivo and in vitro modelsNeuroprotective, reduced Aβ neurotoxicity[14]

The structure of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate, with its 3-pyridinyl core, suggests a potential for interaction with neuronal receptors such as nAChRs. The hydroxyl and ester functionalities could participate in hydrogen bonding and other interactions within the receptor binding sites. The difluoro group could again contribute to enhanced potency and metabolic stability.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

To evaluate the potential neuroprotective effects of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate, an in vitro assay measuring protection against glutamate-induced excitotoxicity in neuronal cells is a standard approach.

Objective: To assess the ability of the test compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., HT22 hippocampal cells)

  • Cell culture medium and supplements

  • Glutamate

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM) to the wells, excluding the control wells.

  • Incubate the plate for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4][13][14]

III. Potential Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Pyridinone and pyridine derivatives have also been investigated for their anti-inflammatory properties.[11][17][18] Some 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity in both in vivo and in vitro models.[11] The mechanism of action for some of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), are heme-dependent.[11] Additionally, aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound/Derivative ClassTarget/MechanismModel/AssayActivity/EffectReference(s)
3-Hydroxy-Pyridine-4-one DerivativesIron chelation, potential COX inhibitionCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[11][20]
Thieno[2,3-b]pyridine derivativesCOX and 5-LOX inhibitionRat paw edema modelPotency higher than ibuprofen[6]
Pyrimidine-pyridine hybridsInhibition of iNOS and COX-2Carrageenan-induced rat paw edemaEdema inhibition[7]
Steroidally fused pyridone and pyridine derivativesCOX-2 inhibitionInhibition of plasma PGE2Potent inhibition[17]

Given that Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate possesses a 3-hydroxy-pyridinyl moiety and a propanoate side chain, it is conceivable that it could exhibit anti-inflammatory activity. The 3-hydroxy group is a key feature in the active pyridine-4-one derivatives, and the propanoate tail is reminiscent of NSAIDs.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening the in vivo anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle (control), or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.[6][12][20]

IV. Signaling Pathways and Mechanistic Insights

To provide a deeper understanding of the potential mechanisms of action, the following diagrams illustrate key signaling pathways that are often modulated by biologically active pyridine derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Ethyl 2,2-difluoro-3-hydroxy -(3-pyridinyl)propanoate (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate.

α7 Nicotinic Acetylcholine Receptor Signaling in Neuroprotection

a7nAChR_Pathway ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt CREB CREB Activation Ca_influx->CREB Anti_Apoptosis Anti-apoptosis (e.g., Bcl-2 ↑) PI3K_Akt->Anti_Apoptosis BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection Anti_Apoptosis->Neuroprotection Modulator Ethyl 2,2-difluoro-3-hydroxy -(3-pyridinyl)propanoate (Potential Modulator) Modulator->a7nAChR Modulates (Hypothesized)

Sources

Validation

A Comparative Spectroscopic Guide to Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate Diastereomers

For researchers engaged in the synthesis and development of novel therapeutics, particularly those involving fluorinated scaffolds, the precise characterization of stereoisomers is a critical step. The biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and development of novel therapeutics, particularly those involving fluorinated scaffolds, the precise characterization of stereoisomers is a critical step. The biological activity of diastereomers can vary significantly, necessitating robust analytical methods for their differentiation. This guide provides an in-depth spectroscopic comparison of the syn and anti diastereomers of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate, a compound of interest in medicinal chemistry. While direct experimental data for this specific compound is not widely published, this guide will leverage established principles of spectroscopic analysis for fluorinated diastereomers to provide a predictive and instructional framework for their characterization.

Introduction: The Challenge of Stereoisomer Characterization

The introduction of a gem-difluoro group adjacent to a stereocenter, as seen in Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate, presents unique challenges and opportunities for spectroscopic analysis. The two fluorine atoms are diastereotopic, meaning they are in chemically non-equivalent environments and will exhibit distinct NMR signals. This property, coupled with the powerful sensitivity of ¹⁹F NMR, provides a highly sensitive probe for stereochemical assignment.[1][2][3] This guide will detail the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the syn and anti isomers.

Molecular Structures and Conformational Considerations

The relative orientation of the hydroxyl and ester groups in the syn and anti diastereomers dictates their preferred conformations, which in turn influences their spectroscopic signatures. In the syn isomer, the substituents on the C2-C3 bond are eclipsed, while in the anti isomer, they are staggered. These conformational preferences, driven by steric and electronic interactions, are key to understanding the expected differences in their NMR spectra.

cluster_syn syn-isomer cluster_anti anti-isomer syn_C2 C2 syn_C3 C3 syn_C2->syn_C3 syn_F1 F syn_C2->syn_F1 syn_F2 F syn_C2->syn_F2 syn_COOEt COOEt syn_C2->syn_COOEt syn_H H syn_C3->syn_H syn_OH OH syn_C3->syn_OH syn_Pyridyl 3-Pyridyl syn_C3->syn_Pyridyl anti_C2 C2 anti_C3 C3 anti_C2->anti_C3 anti_F1 F anti_C2->anti_F1 anti_F2 F anti_C2->anti_F2 anti_COOEt COOEt anti_C2->anti_COOEt anti_H H anti_C3->anti_H anti_OH OH anti_C3->anti_OH anti_Pyridyl 3-Pyridyl anti_C3->anti_Pyridyl

Caption: Newman projections of the syn and anti isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to identify the proton signals.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to observe the carbon signals. Note the C-F couplings.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is the most informative experiment for distinguishing the diastereomers.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to confirm assignments and elucidate through-bond and through-space correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Fragmentation Analysis: If necessary, use tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting patterns.

Spectroscopic Comparison

The following tables summarize the expected spectroscopic data for the syn and anti isomers based on established principles.

Table 1: Predicted ¹H NMR Data
Protonsyn-isomer (ppm)anti-isomer (ppm)Rationale for Difference
H3 ~5.0~4.8The chemical shift of H3 is influenced by the through-space proximity of the ester group. In the anti isomer, H3 is expected to be more shielded.
OH Broad singletBroad singletThe chemical shift will be concentration and solvent-dependent.
CH₂ (Ethyl) ~4.2 (q)~4.2 (q)Minimal difference expected.
CH₃ (Ethyl) ~1.2 (t)~1.2 (t)Minimal difference expected.
Pyridyl 8.5-7.38.5-7.3Minimal difference expected in the aromatic region.
Table 2: Predicted ¹³C NMR Data
Carbonsyn-isomer (ppm)anti-isomer (ppm)Rationale for Difference
C2 ~115 (t)~118 (t)The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The exact chemical shift will be sensitive to the overall conformation.
C3 ~72~70The stereochemistry at C3 will influence its electronic environment and thus its chemical shift.
C=O ~165~165Minimal difference expected.
Table 3: Predicted ¹⁹F NMR Data
Fluorinesyn-isomer (ppm)anti-isomer (ppm)Rationale for Difference
Fₐ, Fₑ Two distinct signals (AB quartet)Two distinct signals (AB quartet)The diastereotopic fluorine atoms will give rise to an AB quartet. The chemical shift difference (Δδ) and the geminal F-F coupling constant (²JFF) are highly sensitive to the dihedral angle between the fluorine atoms and the substituents on the adjacent carbon. A larger Δδ is often observed in the syn isomer due to greater conformational rigidity.
Infrared (IR) Spectroscopy

The IR spectra of both diastereomers are expected to be broadly similar, showing characteristic absorptions for the O-H, C-H, C=O, and C-F bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the two molecules. The O-H stretching frequency can also be informative, as intramolecular hydrogen bonding between the hydroxyl group and the ester or pyridyl nitrogen may differ between the isomers, leading to shifts in this absorption band.

Mass Spectrometry (MS)

Under soft ionization conditions (e.g., ESI), both diastereomers are expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation patterns obtained through MS/MS analysis may show differences in the relative abundances of fragment ions. For instance, the stereochemical arrangement could influence the ease of certain neutral losses (e.g., H₂O, C₂H₅OH), providing a basis for differentiation.

In-Depth Analysis and Interpretation

The key to differentiating the syn and anti isomers lies in a detailed analysis of their NMR spectra, particularly the ¹⁹F NMR data. The magnitude of the vicinal coupling constants (³JHF) between the fluorine atoms and the proton at C3 can provide valuable information about the dihedral angles and, consequently, the preferred conformation of each isomer. According to the Karplus relationship, the magnitude of the coupling constant is dependent on the dihedral angle.

cluster_workflow Spectroscopic Analysis Workflow A Isolate Diastereomers B Acquire NMR Data (1H, 13C, 19F) A->B C Acquire IR Spectrum A->C D Acquire Mass Spectrum A->D E Analyze 19F NMR: - Chemical Shifts (δ) - Coupling Constants (J) B->E F Analyze 1H NMR: - Chemical Shifts (δ) - Coupling Constants (J) B->F G Compare IR Fingerprint Regions and O-H Stretch C->G H Compare MS/MS Fragmentation D->H I Assign Stereochemistry (*syn* vs. *anti*) E->I F->I G->I H->I

Caption: Workflow for the spectroscopic differentiation of diastereomers.

Conclusion

The spectroscopic differentiation of the syn and anti diastereomers of Ethyl 2,2-difluoro-3-hydroxy-3-(3-pyridinyl)propanoate is a challenging but achievable task. A multi-technique approach, with a strong emphasis on ¹⁹F NMR spectroscopy, is essential for unambiguous stereochemical assignment. By carefully analyzing chemical shifts, coupling constants, and fragmentation patterns, and by understanding the underlying conformational principles, researchers can confidently characterize these and other complex fluorinated molecules.

References

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved March 17, 2026, from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved March 17, 2026, from [Link]

  • Mebrahtu, S., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved March 17, 2026, from [Link]

  • Baranac-Stojanovic, M. (2014). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Correlating the Structure and Activity of Fluorinated Pyridinyl Compounds: A Technical Guide for Drug Discovery

[label="4. In Vitro Screening\n Fluorine has fundamentally reshaped modern drug design. The strategic incorporation of fluorine into the pyridine scaffold—a privileged nitrogen-containing heterocycle—yields compounds wit...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="4. In Vitro Screening\n

Fluorine has fundamentally reshaped modern drug design. The strategic incorporation of fluorine into the pyridine scaffold—a privileged nitrogen-containing heterocycle—yields compounds with profoundly altered physicochemical and pharmacokinetic profiles[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of fluorinated pyridinyl compounds against their non-fluorinated or alternative heterocyclic counterparts. This guide dissects the mechanistic causality behind these performance differences and provides self-validating experimental protocols for Structure-Activity Relationship (SAR) validation.

Mechanistic Causality: The "Fluorine Effect" on Pyridine

To understand why fluorinated pyridines frequently outperform standard heterocycles in lead optimization, we must analyze the physicochemical causality introduced by the fluorine atom[2]:

  • pKa Modulation and Membrane Permeability: Pyridine natively possesses a pKa of ~5.2. Adding a highly electronegative fluorine atom (3.98 on the Pauling scale) at the ortho (C2) or meta (C3) position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the basicity of the ring nitrogen, preventing excessive protonation at physiological pH. The causality is direct: lower ionization at pH 7.4 increases lipophilicity (logP), thereby facilitating passive diffusion across lipid bilayers—a critical parameter for central nervous system (CNS) targets[3].

  • Metabolic Shielding: Pyridine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By substituting vulnerable C-H bonds with robust C-F bonds (bond dissociation energy of 472 kJ/mol), medicinal chemists can sterically and electronically block oxidative degradation, drastically increasing the drug's half-life[2].

  • Conformational Control and Binding Affinity: Fluorine's small atomic radius (1.47 Å) allows it to mimic hydrogen or hydroxyl groups without introducing severe steric bulk. In the binding pocket, fluorinated pyridines can optimize π-π stacking and introduce unique dipole-dipole interactions with the target protein, overcoming lost binding energies from missing hydrogen bonds[1].

G A Fluorinated Pyridine Scaffold B Electronic Effects (Inductive Electron Withdrawal) A->B C Steric & Conformational (C-F Bond length 1.47 Å) A->C D Metabolic Stability (Blocks CYP450 Oxidation) A->D E Decreased pKa of Pyridine Nitrogen B->E Modulates basicity F Enhanced Target Affinity (Dipole/Lipophilic interactions) C->F Optimizes binding G Improved Pharmacokinetics & Bioavailability D->G Increases half-life E->G Better membrane permeation F->G High in vivo efficacy

Logical relationship mapping the physicochemical impact of fluorination on the pyridine scaffold.

Comparative SAR Case Studies

To objectively evaluate the impact of fluorinated pyridinyl compounds, we compare their performance against non-fluorinated or alternatively substituted analogues across distinct therapeutic targets.

Case Study A: p38 MAP Kinase Inhibitors (Inflammation)

In the development of ATP-mimetic inhibitors for p38 MAP kinase, researchers evaluated various substituted pyridinylimidazoles.

  • The Comparison: Replacing a standard pyridine with a fluorinated pyridinyl moiety led to a 5-fold boost in activity over the reference compound (IC50 = 11 nM)[4].

  • The Causality: The highly electronegative fluorine atom strongly polarizes the pyridine ring. This polarization overcomes the lost binding energy arising from the absence of a specific hydrogen bond between the imidazole-N and Lys53 in the kinase hinge region, effectively optimizing the interaction with the enzyme's surface-exposed front region[4].

Case Study B: Diarylpyrimidine (DAPY) NNRTIs (HIV-1)

A fragment-based replacement strategy was used to improve the druggability of biphenyl-DAPYs by replacing the 4-cyanophenyl group with various heterocycles.

  • The Comparison: The 2-fluorinated pyridinyl derivative displayed vastly superior inhibitory activity (EC50 = 1.3 nM) compared to pyrimidinyl or standard phenyl analogues. Furthermore, difluorinated derivatives exhibited highly safe cytotoxicity profiles (CC50 up to 286 μM, Selectivity Index > 147,059)[5].

  • The Causality: The fluorinated pyridine provided an optimal balance of hydrophobicity and hydrophilicity, improving water solubility while maintaining the critical binding interactions previously provided by the cyano group, without the associated cytotoxicity of pyrimidine rings[5].

Case Study C: Cannabinoid Type 2 (CB2) Receptor Ligands (PET Imaging)

For PET imaging of neuroinflammation, highly selective CB2 ligands are required.

  • The Comparison: A library of 38 fluorinated pyridine-based derivatives was synthesized. Compound 3 emerged with a single-digit nanomolar affinity for hCB2 (Ki = 6 nM) and a massive selectivity factor of nearly 700 over the CB1 receptor[6].

  • The Causality: The specific placement of the fluorine atom on the pyridine scaffold not only provided the necessary binding affinity and selectivity but also served as the ideal site for late-stage radiofluorination (incorporating 18F) yielding excellent pharmaceutical quality for in vivo autoradiography[6].

Quantitative Data Summary
Target / IndicationCompound ModificationReference BaselineFluorinated Pyridinyl PerformanceSelectivity / Safety Profile
p38 MAP Kinase 2-fluoropyridinyl substitutionIC50 = ~55 nMIC50 = 11 nM (5-fold increase)Overcomes lost H-bond energy
HIV-1 (NNRTI) 2-fluorinated pyridinylEC50 = 7.4 nM (Pyrimidine)EC50 = 1.3 nM CC50 > 286 μM (SI > 147,059)
CB2 Receptor Fluorinated pyridine etherKi > 100 nM (Non-fluorinated)Ki = 6 nM 696-fold selectivity over CB1

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and biological evaluation of these compounds require rigorous, self-validating protocols.

Protocol 1: Synthesis of Fluorinated Pyridinyl Ethers via SNAr

Objective: To synthesize fluorinated pyridine ether derivatives (e.g., CB2 ligands) via Nucleophilic Aromatic Substitution (SNAr)[6]. Causality in Design: The high electronegativity of the fluorine atom strongly polarizes the pyridine C-F or C-Cl bond, making it an excellent leaving group for SNAr, especially at the C2 or C4 positions[4].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the respective alcohol precursor in anhydrous Dimethylformamide (DMF) to achieve a concentration of 130–250 mM. Causality: DMF is a polar aprotic solvent that solvates cations well, leaving the alkoxide anion highly reactive.

  • Base Addition: Add Sodium Hydride (NaH, 2–6 equiv) strictly at 0 °C.

    • Self-Validation Check: Observe the evolution of H2 gas. The cessation of bubbling indicates complete deprotonation. Stir at ambient temperature for 30 min[6].

  • Nucleophilic Attack: Add the corresponding fluorinated or halogenated pyridine (3–7 equiv) to the alkoxide solution. Stir at room temperature (or elevate to 50 °C for sterically hindered substrates) for 1–36 hours[6].

  • Quenching and Extraction: Remove the solvent under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash with brine.

  • Structural Validation: Confirm the structure via 19F-NMR and 1H-NMR. The disappearance of the alcohol OH peak and the shift in the fluorine signal confirm successful etherification.

Protocol 2: In Vitro Radioligand Binding Assay for SAR Validation

Objective: To determine the binding affinity (Ki) of synthesized fluorinated pyridines[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells expressing the target receptor (e.g., hCB2) and homogenize in assay buffer (e.g., Tris-HCl, pH 7.4).

  • Incubation: Incubate membrane preparations with a constant concentration of a validated radioligand (e.g., [3H]CP55,940) and varying concentrations of the novel fluorinated pyridine (10^-11 to 10^-5 M) in 96-well plates.

  • Self-Validating Control (Non-Specific Binding): In parallel wells, add a massive excess (10 μM) of an unlabeled reference ligand.

    • Causality: This saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding to the plastic or lipid membrane, which must be subtracted from total binding to calculate true specific binding.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters with ice-cold buffer.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow S1 1. Scaffold Design Identify baseline pyridine S2 2. Fluorination Strategy Select positions (e.g., C2, C3, C5) S1->S2 S3 3. Chemical Synthesis SNAr or Balz-Schiemann S2->S3 C1 Self-Validation: NMR/MS Confirmation S3->C1 S4 4. In Vitro Screening Radioligand/Enzyme Assays C2 Self-Validation: Non-specific binding controls S4->C2 S5 5. SAR Analysis Correlate IC50/Ki with F-position S5->S2 Iterative Optimization C1->S4 C2->S5

Experimental workflow for synthesizing and validating the SAR of fluorinated pyridinyl compounds.

References

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry - ACS Publications. 6

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. 1

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PMC. 7

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry - ACS Publications. 4

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.3

  • Improving Druggability of Novel Diarylpyrimidine NNRTIs by a Fragment-Based Replacement Strategy: From Biphenyl-DAPYs to Heteroaromatic-Biphenyl-DAPYs. Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Novel NLRP3 Inflammasome Inhibitors: The Case of Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vivo efficacy studies for a novel class of potential anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vivo efficacy studies for a novel class of potential anti-inflammatory agents: Ethyl 2,2-difluoro-3-hydroxy-(3-pyridinyl)propanoate (DFHPP) analogs. Lacking established data for this specific chemical series, we will proceed with a scientifically grounded, hypothetical approach. We postulate that these analogs are designed to target the NLRP3 inflammasome , a critical mediator of innate immunity and a high-value target for a range of inflammatory diseases.

This document will detail the scientific rationale, comparative methodologies, and data interpretation necessary to advance a lead candidate from this series. We will compare our hypothetical lead compound, DFHPP-Lead , against a key analog, DFHPP-Analog A , and the well-characterized benchmark inhibitor, MCC950 .

The Scientific Rationale: Targeting the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex within the cytoplasm of immune cells that plays a pivotal role in the inflammatory response.[1] Its activation is a two-step process. The first, a "priming" signal, often from microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway. The second "activation" signal, triggered by a diverse array of damage-associated molecular patterns (DAMPs) such as extracellular ATP or crystalline substances, initiates the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[2]

Dysregulation of the NLRP3 inflammasome is implicated in a host of diseases, including autoinflammatory conditions like Cryopyrin-Associated Periodic Syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[3][4] Therefore, small-molecule inhibitors of this pathway, such as the hypothetical DFHPP analogs, represent a promising therapeutic strategy.[5]

CAPS_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Daily for 14 days) cluster_monitoring Monitoring & Endpoints Acclimatize Acclimatize NLRP3-KI Mice (n=10/group) Baseline Baseline Measurements (Body Weight, Temp) Acclimatize->Baseline Dosing Oral Dosing (q.d.) Baseline->Dosing Group1 Vehicle (0.5% Na-CMC) Group2 DFHPP-Lead (20 mg/kg) Group3 DFHPP-Analog A (20 mg/kg) Group4 MCC950 (10 mg/kg) Monitor Monitor Daily: Body Weight, Clinical Score Dosing->Monitor Blood Blood Collection (Day 7 & 14) for Cytokine Analysis Monitor->Blood Termination Study Termination (Day 14) Blood->Termination Tissues Tissue Collection (Spleen, Liver) Termination->Tissues

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